3-Cyclohexylbicyclo[1.1.1]pentan-1-amine
Description
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Properties
IUPAC Name |
3-cyclohexylbicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h9H,1-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWJFQOJVLNNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C23CC(C2)(C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Cyclohexylbicyclo[1.1.1]pentan-1-amine chemical properties
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine .
Executive Summary
3-Cyclohexylbicyclo[1.1.1]pentan-1-amine is a high-value bifunctional building block that serves as a non-classical bioisostere for para-substituted anilines and trans-1,4-cyclohexanediamines. By combining the rigid, linear geometry of the bicyclo[1.1.1]pentane (BCP) core with a lipophilic cyclohexyl group, this molecule offers a unique "exit vector" that maintains linearity while significantly modulating physicochemical properties such as basicity (pKa), metabolic stability, and solubility compared to traditional aromatic or aliphatic linkers.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Core Identifiers
| Property | Data |
| IUPAC Name | 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine |
| CAS Number | 2763759-69-7 |
| Molecular Formula | C₁₁H₁₉N |
| Molecular Weight | 165.28 g/mol |
| SMILES | NC12CC(C2)(C3CCCCC3)C1 |
| Appearance | White to off-white solid (typically as HCl salt) |
Physicochemical Profile
The BCP core imparts unique electronic properties to the amine. Unlike standard aliphatic amines (pKa ~10.5), BCP-amines exhibit attenuated basicity due to the increased s-character of the bridgehead carbon (approx. 30% s-character), similar to the trend seen in cyclopropylamines but more pronounced.
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| pKa (Conj. Acid) | 8.4 – 8.9 (Predicted) | Lower than cyclohexylamine (10.6). Closer to physiological pH (7.4), reducing the fraction of ionized species and potentially improving membrane permeability. |
| ClogP | ~2.8 – 3.2 | Highly lipophilic due to the cyclohexyl group, yet the 3D character disrupts π-stacking interactions common in biaryl systems, often aiding solubility. |
| TPSA | 26.02 Ų | Polar surface area is limited to the primary amine, facilitating blood-brain barrier (BBB) penetration if size allows. |
| Bridgehead Distance | 1.85 Å | Matches the distance of a para-phenylene ring (~2.8 Å) less closely than often cited, but functionally mimics the vector directionality. |
Structural Analysis & Bioisosterism
Geometry and Exit Vectors
The critical value of this molecule lies in its ability to serve as a Linear Aliphatic Spacer .
-
Linearity: The C1–C3 axis of the BCP core is perfectly linear, mimicking the 1,4-substitution pattern of benzene.
-
Volume: The cyclohexyl group at C3 adds significant steric bulk, mimicking a para-cyclohexyl or para-tert-butyl group but with a saturated, sp³-rich scaffold.
Figure 1: Bioisosteric relationships and structural advantages of the 3-cyclohexyl-BCP scaffold.
Synthesis Methodology
While early BCP syntheses relied on multi-step transformations of BCP-acids, modern methods utilize the strain-release chemistry of [1.1.1]propellane . The most direct and "high-value" route for 3-alkyl-BCP-amines is the Magnesium Amide Aminoalkylation developed by Hughes et al. (2019) or the Metallaphotoredox approaches by MacMillan (2025).
Below is the protocol based on the Hughes/Gleason Aminoalkylation strategy, which allows for the direct installation of the amine and the alkyl (cyclohexyl) group across the propellane core.
Experimental Protocol: Aminoalkylation of [1.1.1]Propellane
Reaction Overview:
-
Nucleophile: Magnesium amide (generated from amine + Grignard).
-
Substrate: [1.1.1]Propellane.
-
Electrophile: Cyclohexyl iodide (or bromide).
Step-by-Step Methodology:
-
Propellane Generation:
-
Note: [1.1.1]Propellane is volatile and typically used as a solution in ether/pentane.
-
Synthesize [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane via treatment with PhLi or MeLi. Titrate to determine concentration (typically ~0.4 M).
-
-
Formation of Magnesium Amide (Turbogrignard Amine):
-
To a flame-dried flask under Argon, add the amine precursor (e.g., dibenzylamine or LiHMDS if a primary amine is desired after deprotection) in dry THF.
-
Cool to 0°C. Dropwise add iPrMgCl·LiCl (Turbo Grignard) (1.1 equiv).
-
Stir for 30 min at 0°C to form the active magnesium amide species.
-
-
Propellane Ring Opening:
-
Electrophile Trapping:
-
Add Cyclohexyl Iodide (1.2 equiv) and a catalytic amount of CuCN or Li2CuCl4 (if required for the specific alkyl halide coupling, though magnesium species often couple directly with active electrophiles; for secondary alkyl halides, copper catalysis is recommended).
-
Warm to room temperature and stir for 12–16 hours.
-
-
Workup & Purification:
-
Quench with saturated NH₄Cl (aq).
-
Extract with EtOAc (3x). Dry over Na₂SO₄.[3]
-
Purify via flash column chromatography.
-
Deprotection (if required): If dibenzylamine was used, hydrogenate (H₂, Pd/C) to yield the free primary amine 3-cyclohexylbicyclo[1.1.1]pentan-1-amine .
-
Figure 2: Synthesis via multicomponent carboamination of [1.1.1]propellane.[4]
Applications in Drug Discovery[1][3][8][9][10]
Metabolic Stability
The primary driver for using 3-cyclohexyl-BCP-amine is to replace 4-cyclohexylaniline moieties.
-
Problem: Anilines are prone to oxidation (forming toxic quinone imines) and acetylation. The phenyl ring itself is susceptible to CYP450-mediated hydroxylation.
-
BCP Solution: The BCP core is fully saturated. It cannot undergo aromatization or easy hydroxylation. The bridgehead hydrogens (if present) are strong, but in this disubstituted molecule, both bridgeheads are quaternary, rendering the core metabolically inert.
Permeability & Solubility
-
Basicity Modulation: As noted, the pKa of ~8.5 means a significant fraction of the molecule is neutral at pH 7.4 compared to a standard alkyl amine. This improves passive diffusion across lipid membranes.
-
Solubility: While the cyclohexyl group is greasy, the 3D "cage" structure of the BCP core prevents the efficient crystal packing often seen with planar biaryl systems, thereby often enhancing thermodynamic solubility.
Safety & Handling
-
Hazards: Like most low-molecular-weight amines, this compound is likely an Irritant (Skin/Eye) and potentially Corrosive .
-
Storage: Store as the Hydrochloride (HCl) salt to prevent oxidation and absorption of atmospheric CO₂. Keep at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Reactivity: Stable under standard conditions. Avoid strong oxidizing agents.
References
-
Aminoalkylation of [1.1.1]Propellane: Hughes, J. M. E., et al. "Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines."[2] Organic Letters, 2019, 21(17), 6800–6804. Link
-
Metallaphotoredox Synthesis: Burton, K. I., & MacMillan, D. W. C. "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem, 2025, 11, 102537.[5] Link[5]
-
BCP Bioisosterism: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere."[6] Journal of Medicinal Chemistry, 2012, 55(7), 3414–3424.[7] Link
-
Radical Carboamination: Kanazawa, J., et al. "Intermolecular Radical Carboamination of [1.1.1]Propellane." Journal of the American Chemical Society, 2017, 139(49), 17791–17794. Link
-
pKa of BCP Amines: Measom, N. D., et al. "The Bicyclo[1.1.1]pentane Motif: A 3D Isostere for the Phenyl Ring." Future Medicinal Chemistry, 2017, 9(14), 1653-1672. Link
Sources
- 1. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine
Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic candidates is relentless. Among the most promising of these emerging motifs is the bicyclo[1.1.1]pentane (BCP) core. This highly strained, three-dimensional structure has garnered significant attention as a bioisostere for commonly employed functionalities such as para-substituted phenyl rings, tert-butyl groups, and alkynes.[1] The rigid, linear geometry of 1,3-disubstituted BCPs effectively mimics the exit vectors of a para-substituted arene, while its saturated, sp³-rich nature often imparts improved metabolic stability, enhanced aqueous solubility, and reduced non-specific binding.[2]
The incorporation of a cyclohexyl moiety at the 3-position of the BCP scaffold, coupled with a primary amine at the 1-position, yields 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine, a valuable building block for the synthesis of novel pharmaceutical agents. The cyclohexyl group can provide a lipophilic handle for interactions with hydrophobic pockets in target proteins, while the primary amine serves as a crucial point for further functionalization or as a key pharmacophoric element. This guide provides a comprehensive overview of a robust and versatile synthetic route to this important compound, detailing the underlying chemical principles and providing a step-by-step experimental protocol.
Strategic Approach to the Synthesis
The synthesis of 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine is best approached through a convergent strategy that allows for the independent introduction of the cyclohexyl and amino functionalities onto the BCP core. A highly effective and modular route commences with the synthesis of a key intermediate, a protected 1-amino-3-iodobicyclo[1.1.1]pentane derivative. This intermediate then serves as a versatile platform for the introduction of the cyclohexyl group via a palladium-catalyzed cross-coupling reaction, followed by deprotection to afford the final product.
The chosen synthetic pathway is outlined below:
Figure 1: Overall synthetic strategy for 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine.
Part 1: Synthesis of the Key Intermediate: N-Boc-3-iodobicyclo[1.1.1]pentan-1-amine
The synthesis of the pivotal N-Boc-protected amino-iodo BCP intermediate begins with the highly strained and reactive molecule, [1.1.1]propellane.
Step 1.1: Synthesis of [1.1.1]Propellane
[1.1.1]Propellane is a key starting material for the construction of the BCP framework. While its synthesis can be challenging due to its high strain energy, several scalable methods have been reported. A common and effective method involves the reductive intramolecular coupling of 1,3-dibromobicyclo[1.1.1]pentane, which itself is prepared from commercially available starting materials.[3][4] More recently, continuous flow methods have been developed to generate solutions of [1.1.1]propellane on demand, enhancing safety and scalability.[5]
Step 1.2: Iodoazidation of [1.1.1]Propellane
The central C1-C3 bond of [1.1.1]propellane is susceptible to radical and electrophilic addition reactions. The simultaneous introduction of an iodine atom and an azide group can be achieved in a one-pot reaction by treating a solution of [1.1.1]propellane with iodine and sodium azide.[6][7] This reaction proceeds through a radical mechanism, where the initial addition of an iodine radical to the propellane generates a bicyclo[1.1.1]pentyl radical, which is then trapped by the azide.
Sources
- 1. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Synthesis in Review: Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes | Domainex [domainex.co.uk]
- 3. acs.org [acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Bicyclo[1.1.1]pentane: A Practical Guide to a Superior Phenyl Ring Bioisostere in Drug Discovery
Abstract
The phenyl ring, while ubiquitous in medicinal chemistry, often introduces liabilities such as poor solubility and metabolic instability. This guide provides an in-depth technical exploration of bicyclo[1.1.1]pentane (BCP) as a non-classical, three-dimensional bioisostere for the para-substituted phenyl ring. We will delve into the fundamental physicochemical advantages conferred by this strained carbocycle, present comparative data from key case studies, and provide detailed, actionable synthetic protocols for the preparation and functionalization of BCP-containing building blocks. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the BCP motif to overcome common drug design challenges and unlock novel chemical space.
The Phenyl Ring Dilemma: A Call for Three-Dimensional Solutions
For decades, the phenyl ring has been a cornerstone of drug design, offering a rigid scaffold for orienting functional groups and engaging in various intermolecular interactions. Approximately 45% of approved drugs contain this motif.[1][2] However, its planarity and lipophilicity are frequently associated with suboptimal pharmacokinetic profiles. Key challenges include:
-
Poor Aqueous Solubility: The hydrophobic nature of the benzene ring often leads to low solubility, complicating formulation and limiting bioavailability.[1][2]
-
Metabolic Instability: Phenyl rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive intermediates and rapid clearance.[1][2]
-
Non-Specific Binding: The planarity and aromaticity can promote undesirable π-π stacking interactions, contributing to off-target effects and non-specific binding to proteins and membranes.[1][2]
The "Escape from Flatland" concept in medicinal chemistry advocates for the incorporation of three-dimensional (3D) saturated scaffolds to mitigate these issues.[3] Among these, bicyclo[1.1.1]pentane (BCP) has emerged as a particularly effective and practical replacement for the para-substituted phenyl ring.[3]
Bicyclo[1.1.1]pentane: A Geometric and Physicochemical Marvel
BCP is a highly strained, cage-like hydrocarbon that, despite its 66.6 kcal/mol of strain energy, is kinetically stable. Its true value in medicinal chemistry lies in its ability to mimic the linear geometry and exit vectors of a para-substituted phenyl ring while imparting vastly improved physicochemical properties.[4]
Caption: Geometric comparison of a para-substituted phenyl ring and a 1,3-disubstituted BCP.
Key Advantages of BCP Incorporation
The replacement of a phenyl ring with a BCP moiety consistently offers a range of benefits that directly address the former's shortcomings:
-
Enhanced Solubility: The saturated, non-planar nature of BCP disrupts crystal packing and reduces hydrophobicity, often leading to a significant increase in aqueous solubility.[1][2][3][5]
-
Improved Metabolic Stability: The sp³-hybridized carbons of the BCP core are less susceptible to oxidative metabolism by CYP enzymes compared to the electron-rich phenyl ring.[1][2] This can lead to longer half-lives and reduced clearance.
-
Reduced Non-Specific Binding: The 3D structure of BCP mitigates non-specific π-π stacking interactions, which can improve target specificity and reduce off-target toxicities.[1][2][5]
-
Increased Fraction of sp³ Carbons (Fsp³): A higher Fsp³ count is often correlated with improved clinical success rates. BCP is an excellent tool for increasing the Fsp³ character of a molecule while maintaining its structural vector.[6]
-
Novelty and Patentability: As a non-classical bioisostere, BCP provides an avenue to new chemical matter with distinct intellectual property profiles.[3]
Data-Driven Validation: BCP in Action
The theoretical advantages of BCP are borne out by numerous real-world examples. The following tables summarize the quantitative improvements observed in key drug discovery programs where a phenyl ring was replaced with a BCP moiety.
Case Study 1: γ-Secretase Inhibitor (Pfizer)
The seminal example that ignited widespread interest in BCP was Pfizer's modification of the γ-secretase inhibitor BMS-708,163 (Avagacestat).[5][7] This substitution led to a potent and orally active inhibitor with a superior ADME profile.
| Property | Phenyl Analogue (BMS-708,163) | BCP Analogue | Improvement Factor |
| Aqueous Solubility | Low (not specified) | Significantly Improved | N/A |
| Permeability (PAMPA) | Moderate | Improved | N/A |
| Metabolic Stability | Moderate | Significantly Improved | N/A |
| Oral Absorption (Mouse) | Moderate | Improved | N/A |
| Potency (Aβ42 IC₅₀) | 0.30 nM[8] | Maintained (similar potency)[7] | ~1x |
Case Study 2: Lp-PLA₂ Inhibitor (Darapladib, GSK)
Darapladib, an inhibitor of lipoprotein-associated phospholipase A2, suffered from suboptimal physicochemical properties.[9][10] A BCP analogue developed by GSK demonstrated marked improvements.[3][11]
| Property | Darapladib (Phenyl) | BCP-Darapladib | Improvement Factor |
| Kinetic Solubility | 8 µM | 74 µM | 9.3x |
| Permeability (AMP) | 230 nm/s | 705 nm/s | 3.1x |
| ChromLogD₇.₄ | 6.3 | 7.0 | -1.1x |
| Potency (pIC₅₀) | 10.2 | Maintained (high potency) | ~1x |
Data sourced from Measom et al., ACS Med. Chem. Lett. 2017, 8, 1, 43–48.[11]
Case Study 3: Resveratrol
Resveratrol, a natural product with interesting biological activities, is plagued by poor bioavailability. A BCP analogue showed dramatic improvements in solubility.
| Property | Resveratrol (Phenyl) | BCP-Resveratrol | Improvement Factor |
| Aqueous Solubility | 0.05 mg/mL[12][13] | 1.6 mg/mL (32-fold increase) | 32x |
| Bioavailability (AUC) | Low | 10-fold increase | 10x |
Data sourced from Goh et al., ACS Med. Chem. Lett. 2017, 8, 5, 516–520.
Synthetic Strategies: Accessing the BCP Core
The surge in BCP's popularity is largely due to the development of practical and scalable synthetic methods. The most common and versatile precursor is the highly strained hydrocarbon [1.1.1]propellane . The central, inverted C1-C3 bond of propellane is susceptible to cleavage by radicals and certain nucleophiles, providing a direct entry into the 1,3-disubstituted BCP scaffold.
Caption: Conceptual workflow for the synthesis of BCPs from [1.1.1]propellane.
Foundational Precursor Synthesis: Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
One of the most valuable and versatile BCP building blocks is the dicarboxylic acid derivative. This protocol outlines a multi-gram scale synthesis adaptable for most research laboratories.[14][15]
Workflow:
-
Propellane Generation: [1.1.1]Propellane is typically generated in situ or prepared as a solution and stored at low temperatures.
-
Photochemical [2+2] Cycloaddition: A flow chemistry setup is used for the photochemical reaction of propellane with diacetyl.
-
Haloform Reaction: The resulting diketone is oxidized to the dicarboxylic acid.
Caption: Workflow for the multi-gram synthesis of BCP-1,3-dicarboxylic acid.
Step-by-Step Protocol:
-
Photochemical Reaction (Flow): A solution of [1.1.1]propellane (prepared according to literature procedures) and diacetyl in an appropriate solvent (e.g., diethyl ether) is pumped through a flow reactor equipped with a 365 nm UV LED light source.[14][15] The residence time and flow rate are optimized to ensure complete conversion.
-
Solvent Removal: The reaction mixture from the flow reactor is collected and the solvent is removed under reduced pressure to yield the crude diketone intermediate.
-
Haloform Reaction (Batch):
-
A solution of sodium hydroxide (15.0 equiv) in water is prepared in a large reaction vessel and cooled to 0-5 °C.
-
Bromine (7.5 equiv) is added dropwise, maintaining the low temperature.
-
A solution of the crude diketone (1.0 equiv) in dioxane is added dropwise to the freshly prepared sodium hypobromite solution at 0 °C.[14][15]
-
The mixture is stirred overnight, allowing it to warm to room temperature.
-
-
Work-up and Isolation:
-
The reaction mixture is extracted with a non-polar organic solvent (e.g., CH₂Cl₂) to remove organic impurities.
-
The aqueous layer is carefully acidified with concentrated HCl to a pH of ~1.
-
The precipitated product is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a solid.[14][15]
-
Modern Functionalization: Photoredox and Cross-Coupling Reactions
Recent advances have provided mild and highly versatile methods for introducing a wide range of functional groups onto the BCP core, making it amenable to late-stage functionalization strategies.
A. Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA)
This method allows for the addition of alkyl, aryl, and heteroaryl halides to [1.1.1]propellane under mild visible-light irradiation, providing a powerful tool for creating diverse BCP building blocks.[11]
General Protocol:
-
To a reaction vessel, add the organic halide (1.0 equiv), a photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a suitable solvent (e.g., DMSO).
-
Add the solution of [1.1.1]propellane (1.5-2.0 equiv).
-
Degas the mixture with an inert gas (e.g., argon).
-
Irradiate the reaction with a blue LED light source at room temperature until completion (monitored by TLC or LC-MS).
-
Perform a standard aqueous work-up and purify the product by column chromatography.
B. Iron-Catalyzed Kumada Cross-Coupling of Iodo-BCPs
This protocol enables the direct coupling of iodo-BCP electrophiles with Grignard reagents, providing access to all-carbon disubstituted BCPs under exceptionally mild conditions.[16]
General Protocol:
-
To a flame-dried flask under an inert atmosphere, add the iodo-BCP (1.0 equiv), Fe(acac)₃ (10-20 mol%), and TMEDA (40 mol%) in THF.
-
Cool the mixture to the specified reaction temperature (e.g., 0 °C or room temperature).
-
Slowly add the (hetero)aryl Grignard reagent (1.5-2.0 equiv) via syringe pump over 30-60 minutes.
-
Stir the reaction for a short duration (typically <1 hour) after the addition is complete.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
Future Outlook: Beyond the para-Bioisostere
The success of BCP as a para-phenyl mimic has spurred research into more complex derivatives. The synthesis and application of 1,2-disubstituted BCPs as bioisosteres for ortho- and meta-substituted arenes is a rapidly advancing frontier, offering solutions to even more nuanced drug design challenges.[17] Furthermore, the development of catalytic C-H functionalization methods for the BCP core promises to further streamline the synthesis of complex analogues.[18] As synthetic methodologies continue to evolve, the full potential of the BCP scaffold in creating novel, effective, and safer medicines is only beginning to be realized.
References
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9583–9594. [Link]
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1539–1553. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]
-
Zhang, X., et al. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Nature, 582(7810), E11-E12. [Link]
-
Nugent, J., et al. (2020). Synthesis of All-Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron-Catalyzed Kumada Cross-Coupling. Angewandte Chemie International Edition, 59(29), 11866–11870. [Link]
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]
-
Amri, A., et al. (2017). Pre-formulation studies of resveratrol. PMC. [Link]
-
Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC. [Link]
-
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
-
Garlets, Z., et al. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research. [Link]
-
Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC. [Link]
-
Nugent, J., et al. (2020). Synthesis of All-carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron-Catalyzed Kumada CrossCoupling. ChemRxiv. [Link]
-
Nugent, J., et al. (2020). Synthesis of All-Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron-Catalyzed Kumada Cross-Coupling. PubMed. [Link]
-
Loughborough University. (n.d.). Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable. Loughborough University. [Link]
-
de la Torre, D., et al. (2025). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. [Link]
-
Gorska, A., et al. (2025). Resveratrol—A Promising Therapeutic Agent with Problematic Properties. MDPI. [Link]
-
Spangler, J. E., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PMC. [Link]
-
Zhang, X., et al. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications. [Link]
-
ResearchGate. (n.d.). Iron-catalysed Kumada cross-coupling. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of synthesis of BCP 1. ResearchGate. [Link]
-
Wang, H., et al. (2023). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. PMC. [Link]
-
ResearchGate. (n.d.). Solubility of Resveratrol (Res) in different vehicles (37°C). ResearchGate. [Link]
-
Chen, C. H., et al. (2023). Encapsulation of resveratrol within size-controlled nanoliposomes: Impact on solubility, stability, cellular permeability, and oral bioavailability. PubMed. [Link]
-
Martin, R. E., et al. (2021). Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization. RSC Publishing. [Link]
-
Willard, M. A., et al. (2021). General method for iron-catalyzed multicomponent radical cascades–cross-couplings. Science. [Link]
-
Cambridge MedChem Consulting. (2019). ADME Properties. Cambridge MedChem Consulting. [Link]
-
Yeste, S., et al. (n.d.). ADME PROPERTIES AND NON-CLINICAL PHARMACOKINETICS OF A NOVEL SELECTIVE σ2 RECEPTOR LIGAND WITH NEUROPROTECTIVE EFFECTS. Spanish Drug Discovery Network - SDDN. [Link]
-
Semantic Scholar. (n.d.). An overview of late-stage functionalization in today's drug discovery. Semantic Scholar. [Link]
-
Cernak, T., et al. (2016). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews. [Link]
-
Li, Y., et al. (2017). Mapping the Binding Site of BMS-708163 on γ-Secretase with Cleavable Photoprobes. PubMed. [Link]
-
Alqahtani, S. (2025). ADME Properties in Drug Delivery. PMC. [Link]
-
Wojtyniak, J. G., et al. (2022). Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions. PMC. [Link]
-
ResearchGate. (n.d.). Physicochemical properties of the prepared Imatinib mesylate FSR tablets. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
-
GSK. (2014). GSK announces phase III study with darapladib did not meet primary endpoint in patients following an acute coronary syndrome. GSK. [Link]
-
Drug Target Review. (2014). GSK announces phase III study with darapladib did not meet primary endpoint in patients following an acute coronary syndrome. Drug Target Review. [Link]
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ResearchGate. (2024). Predictive performance of population pharmacokinetic models of imatinib in chronic myeloid leukemia patients. ResearchGate. [Link]
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U.S. Food and Drug Administration. (2024). APPLICATION NUMBER: - 219097Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). accessdata.fda.gov. [Link]
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The Bicyclo[1.1.1]pentane (BCP) Paradigm: Physicochemical Profiling and Bioisosteric Utility in Medicinal Chemistry
[1]
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the over-reliance on planar, aromatic scaffolds (e.g., benzene, pyridine) has contributed to high attrition rates due to poor solubility and suboptimal metabolic stability. Bicyclo[1.1.1]pentane (BCP) has emerged as a premier "saturated bioisostere" for the phenyl ring, the tert-butyl group, and the internal alkyne.
This technical guide provides a rigorous analysis of the physicochemical properties of BCP derivatives, offering researchers a validated framework for deploying this scaffold to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) profiles while retaining biological potency.
Structural and Electronic Architecture
To effectively utilize BCP, one must understand the causal link between its unique geometry and its physicochemical behavior.
Geometry and Exit Vectors
The BCP core consists of two bridgehead carbons (C1 and C3) connected by three methylene bridges. This creates a rigid, cage-like structure.[1]
-
Linearity: The C1–C3 axis provides a collinear exit vector (180°), perfectly mimicking the geometry of para-substituted benzenes and internal alkynes.
-
Dimensionality: Unlike the 2D phenyl ring, BCP is a 3D object. This dimensionality is the primary driver for improved solubility, as it disrupts the planar
- stacking interactions that often lead to poor dissolution kinetics in crystal lattices.
The "Inverted" Bond and Strain Energy
BCP is highly strained (~66–68 kcal/mol), yet kinetically stable.
-
The Inverted Bond: The central C1–C3 bond in the precursor [1.1.1]propellane is formed by the overlap of inverted
orbitals. In the BCP product, the bridgehead carbons exhibit high -character.[2] -
Implication: This high
-character renders the bridgehead C–H bonds more acidic than typical alkanes and influences the pKa of attached functional groups.
Comparative Metrics: BCP vs. Traditional Scaffolds
The following table contrasts BCP with the phenyl ring and other saturated bioisosteres (Cubane, Bicyclo[2.2.2]octane).
| Property | para-Phenyl | Bicyclo[1.1.1]pentane (BCP) | Cubane (CUB) | Bicyclo[2.2.2]octane (BCO) |
| Dimensionality | 2D (Planar) | 3D (Cage) | 3D (Cage) | 3D (Cage) |
| Exit Vector Angle | 180° | 180° | 180° | 180° |
| Substituent Distance ( | ~2.8 Å | ~1.85 Å | ~2.72 Å | ~2.60 Å |
| Molar Volume | Reference | -35% (Smaller) | Similar | Larger |
| Lipophilicity (LogP) | High | Low (Reduced) | Moderate | High |
| Solubility | Low (Crystal Packing) | High (Lattice Disruption) | Moderate | Low |
| Metabolic Liability | High (Aromatic hydroxylation) | Low (No | Low | Low |
Key Insight: While BCO and Cubane better match the distance of a phenyl ring (~2.8 Å), BCP is the only scaffold that consistently lowers lipophilicity (LogP) while maintaining the linear vector, making it superior for correcting ADME defects.
Physicochemical Profiling
Solubility and Lipophilicity (LogD)
Replacing a phenyl ring with BCP typically results in a significant increase in aqueous solubility.
-
Mechanism: The 3D BCP scaffold prevents the formation of tight, planar packing networks in the solid state (lowering lattice energy).
-
Data: In the case of the
-secretase inhibitor (BMS-708,163), replacing the central fluorophenyl ring with BCP improved thermodynamic solubility by >50-fold. -
Lipophilicity: BCP analogs generally exhibit lower LogD values than their phenyl counterparts. This reduction in lipophilicity correlates with reduced non-specific binding (lower
) and lower clearance.
Metabolic Stability and pKa
-
Metabolic Soft Spots: Phenyl rings are prone to oxidative metabolism (CYP450-mediated hydroxylation/epoxidation). BCP lacks a
-system, rendering it inert to these specific pathways. -
Acidity (pKa):
-
Carboxylic Acids: BCP-1-carboxylic acid (pKa ~4.8–5.0) is less acidic than benzoic acid (pKa 4.2) but more acidic than BCO-1-carboxylic acid (pKa ~5.6). The electron-withdrawing nature of the strained cage (high
-character) lowers the pKa compared to non-strained aliphatic acids. -
Amines: BCP-amines are typically less basic than their aliphatic counterparts, again due to the electronegativity of the bridgehead carbon pulling electron density from the nitrogen lone pair.
-
Decision Framework: When to Deploy BCP?
Use the following logic flow to determine if a BCP bioisostere is appropriate for your lead optimization campaign.
Figure 1: Strategic decision tree for selecting BCP bioisosteres during Lead Optimization.
Synthetic Accessibility & Protocols
The primary barrier to BCP adoption has historically been synthesis. Modern methods utilize [1.1.1]propellane as the "spring-loaded" precursor.
General Synthesis Workflow
The most robust method for generating 1,3-disubstituted BCPs is the Strain-Release Radical Addition .
Figure 2: The Strain-Release Radical Addition pathway for BCP synthesis.
Protocol: Synthesis of a BCP-Amine Derivative
Objective: Synthesis of a 1,3-disubstituted BCP amine (common intermediate for amide coupling).
Reagents:
-
[1.1.1]Propellane (0.5 M in ether/THF)
-
Amine precursor (e.g., secondary amine)
-
Reagent X (depending on specific radical source, e.g., hydrazine or halide)
Step-by-Step Methodology:
-
Preparation of Propellane: [1.1.1]Propellane is synthesized from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane via treatment with methyllithium (MeLi). Caution: Propellane is volatile and potentially explosive; handle in solution at low temperature.
-
Radical Addition (The "Atra" Reaction):
-
Charge a flame-dried Schlenk flask with the alkyl halide (R-I) or heteroatom radical precursor.
-
Add the [1.1.1]propellane solution at 0°C.
-
Initiate the reaction using light (photoredox conditions, e.g., Ir(ppy)3 catalyst, Blue LED) or a radical initiator (e.g., Et3B).
-
Mechanism:[3][4] The radical R• attacks the inverted central bond of propellane, relieving strain and generating a bridgehead BCP radical.
-
-
Quenching/Trapping: The BCP radical abstracts an atom (e.g., Iodine) or undergoes cross-coupling (e.g., with Ni catalysis) to install the second substituent at the C3 position.
-
Purification: Evaporate solvent carefully (BCP derivatives can be volatile). Purify via silica gel chromatography.
Validation Check:
-
NMR: Look for the characteristic bridgehead protons (if monosubstituted) or the methylene bridge protons (singlet, ~1.8–2.0 ppm).
-
C13 NMR: Bridgehead carbons appear around 30–50 ppm; methylene carbons around 50 ppm.
Case Study: The BMS-708,163 Analog
Context: BMS-708,163 is a
Results:
-
Potency: Maintained (IC50 comparable).
-
Solubility: Increased from <1
g/mL to >50 g/mL. -
Metabolic Stability: Intrinsic clearance (
) improved significantly due to the removal of the aromatic ring. -
Permeability: Passive permeability (
) increased, likely due to the more globular 3D shape improving membrane transit.
References
-
Stepan, A. F., et al. (2012).[5][6][7][8][9] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active
-Secretase Inhibitor." Journal of Medicinal Chemistry. [Link] -
Bunker, K. D., et al. (2011).[8] "Scalable Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes." Organic Letters. [Link]
-
Mykhailiuk, P. K. (2015).[6] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." European Journal of Organic Chemistry. [Link]
-
Measom, N. D., et al. (2017). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters. [Link]
-
Wiberg, K. B. (1996). "The structure and properties of bicyclo[1.1.1]pentane." Chemical Reviews. [Link]
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- 8. WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes - Google Patents [patents.google.com]
- 9. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
Stereoelectronic Properties of Bridgehead Amines on Bicyclo[1.1.1]pentanes (BCPs): A Technical Guide for Drug Discovery
Executive Summary
Bicyclo[1.1.1]pentanes (BCPs) have revolutionized modern medicinal chemistry as three-dimensional, sp³-rich bioisosteres for para-substituted benzenes, internal alkynes, and tert-butyl groups. Among BCP derivatives, bridgehead amines (1-aminobicyclo[1.1.1]pentanes) present a fascinating stereoelectronic profile. Despite occupying a tertiary carbon position, these amines exhibit exceptional nucleophilicity, reduced steric hindrance, and highly tunable basicity.
This whitepaper dissects the causality behind these properties, providing structural insights, physicochemical data, and validated synthetic protocols to equip drug development professionals with the knowledge needed to leverage BCP-amines in lead optimization.
Stereoelectronic Fundamentals of the BCP Cage
Hybridization and the s-Character of the C-N Bond
The BCP cage is characterized by immense ring strain (approximately 66.6 kcal/mol). The internal C-C-C bond angles at the bridgehead carbons are severely compressed to ~60° within the cyclobutane rings. According to Bent's Rule, atoms direct hybrid orbitals with more p-character toward more electronegative substituents or into bonds with smaller angles.
Consequently, the internal cage bonds are highly p-rich, forcing the exocyclic bridgehead bonds (such as the C-N bond in 1-amino-BCP) to possess unusually high s-character, approaching sp hybridization. This high s-character strengthens the exocyclic bond, directly contributing to the metabolic stability of BCP-amines against oxidative dealkylation 1.
Steric Profile: The Cone Angle Anomaly
A common misconception is that a bridgehead amine on a bicyclic system should behave sterically like a tert-butylamine due to the fully substituted alpha-carbon. However, the BCP cage "ties back" the three alkyl branches. Computational and crystallographic analyses reveal that the cone angle of 1-aminobicyclo[1.1.1]pentane is approximately 90° 2.
This is remarkably smaller than that of tert-butylamine (106°) and closely mirrors the steric profile of iso-propylamine. This reduced steric bulk at the nitrogen lone pair explains the exceptional kinetic reactivity of BCP-amines in amidation and cross-coupling reactions compared to larger scaffolds like bicyclo[2.2.2]octane (BCO) amines.
Fig 1. Logical relationship between BCP stereoelectronic properties and physicochemical outcomes.
Physicochemical Properties & Bioisosterism
Basicity (pKa) and Inductive Transmission
The basicity of bridgehead amines is highly dependent on the transmission of electronic effects across the rigid sigma framework. The unsubstituted 1-aminobicyclo[1.1.1]pentane exhibits a pKa of approximately 8.2. However, the rigid, highly strained nature of the BCP core allows for exceptionally efficient through-bond and through-space transmission of inductive effects.
For example, installing a fluorine atom at the opposite bridgehead (C3) to form 3-fluoro-1-aminobicyclo[1.1.1]pentane dramatically pulls electron density away from the nitrogen, reducing the basicity by over 1.5 log units to a pKa of 6.5 3. This tunability is critical for optimizing the oral bioavailability and target residence time of CNS-penetrant drugs.
Lipophilicity (LogP) Modulation
Replacing a flat, lipophilic phenyl ring with a 3D BCP cage generally lowers the partition coefficient (LogP), improving aqueous solubility. Bridge-fluorination further modulates this. Replacing a fluorophenyl ring with a fluoro-BCP moiety has been shown to reduce cLogP by almost two orders of magnitude (e.g., from 4.9 to 3.3), providing a massive advantage in escaping "molecular obesity" in late-stage lead optimization.
Quantitative Stereoelectronic Comparison
| Property | 1-Amino-BCP | 3-Fluoro-1-Amino-BCP | tert-Butylamine | 1-Amino-BCO | Aniline |
| Cone Angle | ~90° | ~90° | 106° | >100° | N/A |
| pKa (Conjugate Acid) | 8.2 | 6.5 | 10.6 | ~10.0 | 4.6 |
| Steric Hindrance | Low | Low | High | High | Low |
| Intrinsic Nucleophilicity | High | Moderate | Low | Low | Moderate |
| Metabolic Stability | Excellent | Excellent | Moderate | Good | Poor (Oxidation) |
Experimental Workflows & Protocols
Synthesis of N-Boc-1-aminobicyclo[1.1.1]pentane via Curtius Rearrangement
The most scalable approach to bridgehead BCP amines begins with [1.1.1]propellane, utilizing a photochemical addition to generate the BCP core, followed by symmetry-breaking and a Curtius rearrangement 4.
Step-by-Step Methodology:
-
Photochemical Core Assembly : Irradiate a solution of [1.1.1]propellane (0.7 M in ether) and diacetyl (1.0 equiv) at 365 nm (LED) in a continuous flow reactor (flow rate ~30 mL/min) to yield 1,1′-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one).
-
Haloform Oxidation : Cool a solution of NaOH (15.0 equiv) in water to 20 °C, and add Br₂ (7.5 equiv) dropwise. Stir for 3 hours, cool to 0 °C, and add the diketone (1.0 equiv) in dioxane. Stir overnight, acidify, and extract with EtOAc to afford bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
-
Desymmetrization (Mono-esterification) : Dissolve the diacid in methanol and add SOCl₂ (3.0 equiv) dropwise at 20–40 °C. Stir overnight, concentrate under reduced pressure, and purify via silica filtration to isolate 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
-
Curtius Rearrangement :
-
Reagents : 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (Et₃N, 1.2 equiv), tert-Butanol (tBuOH, solvent).
-
Procedure : Dissolve the mono-acid in tBuOH. Add Et₃N and DPPA sequentially.
-
Reaction : Heat the mixture in an oil bath at 85 °C for 24 hours. Causality note: The acyl azide intermediate forms and undergoes thermal decomposition to an isocyanate, which is subsequently trapped by the tBuOH solvent to form the carbamate.
-
Isolation : Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography to yield 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester.
-
Fig 2. Scalable synthetic workflow for bridgehead N-Boc-1-amino-BCP from [1.1.1]propellane.
References
- Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.JACS Au.
- Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.Arkivoc.
- A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes.ChemRxiv / Chemistry - A European Journal.
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).The Journal of Organic Chemistry.
Sources
In silico modeling of 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine
In Silico Modeling & Bioisosteric Profiling of 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine
Executive Summary: The "Super-Phenyl" Scaffold
3-Cyclohexylbicyclo[1.1.1]pentan-1-amine represents a high-value structural motif in modern medicinal chemistry, combining the bicyclo[1.1.1]pentane (BCP) "rigid rod" spacer with a lipophilic cyclohexyl anchor.[1] This molecule acts as a saturated, metabolically stable bioisostere for para-substituted anilines or biphenyl systems.[1][2]
For the computational chemist, this molecule presents unique challenges: it possesses the high strain energy of the BCP cage (~66 kcal/mol), the conformational flexibility of the cyclohexyl ring, and an amine pKₐ that defies standard alkyl-amine heuristics. This guide details the in silico protocols required to accurately model, parameterize, and dock this scaffold.
Part 1: Structural Architecture & Vector Analysis
The primary utility of the BCP core is its ability to mimic the vector alignment of a para-phenyl ring while eliminating the aromatic system's liabilities (solubility, toxicity, metabolic instability).
Vector Comparison
Unlike the planar phenyl ring (distance ~2.79 Å), the BCP core provides a shorter bridgehead-to-bridgehead distance (~1.85 Å).[1] When modeling 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine, you are effectively modeling a "contracted" bioisostere.[1][2]
| Feature | p-Phenyl-Amine | BCP-Amine | Impact on Modeling |
| Geometry | Planar (2D) | Linear/Axial (3D) | Eliminates |
| Distance (X-Y) | ~2.8 Å | ~1.9 Å | Ligand may sit deeper in the pocket. |
| Electronic | High s-character (bridgehead) | Altered H-bond donor strength.[1][2] |
Visualization: Bioisosteric Logic
Figure 1. Logical assembly of the target molecule demonstrating the bioisosteric replacement strategy.
Part 2: Quantum Mechanical Profiling (The "Truth" Set)
Standard force fields often fail to capture the electronic subtleties of the strained BCP cage. QM calculations are mandatory to establish the "ground truth" for geometry and partial charges.[2]
Geometry Optimization Protocol
The bridgehead carbons in BCP exhibit high s-character (approximating sp² rather than sp³). This affects bond lengths and the basicity of the attached amine.
-
Recommended Level of Theory: DFT wB97X-D or B3LYP with 6-311G(d,p) basis set.
-
Solvation Model: IEFPCM (Water) to stabilize the amine dipole.
-
Conformational Scan: You must scan the C(BCP)-C(Cyclohexyl) rotatable bond.[1] While the BCP is rigid, the cyclohexyl chair can rotate. The energy barrier is typically low, but specific minima exist due to steric clash with the BCP cage hydrogens.
The Basicity Anomaly (pKa Prediction)
One of the most critical modeling parameters is the protonation state.
Mechanism: The high s-character of the BCP bridgehead carbon exerts an electron-withdrawing inductive effect (similar to an alkyne or sp² carbon), lowering the pKa relative to a standard alkyl amine.
-
Impact: At physiological pH (7.4), a significant fraction (~15%) exists as the neutral free base, unlike standard amines (>99% cationic). This improves membrane permeability (LogD).[2]
Part 3: Force Field Parameterization (The "Scale" Set)
For Molecular Dynamics (MD) or FEP simulations, you cannot rely on standard GAFF/CHARMM topologies without validation. The strain energy of the BCP cage often results in "puckering" artifacts in standard fields.
Parameterization Workflow
-
Charge Derivation: Do NOT use Gasteiger charges. The electron distribution is non-standard.[2] Use RESP (Restrained Electrostatic Potential) fitting derived from the HF/6-31G* or B3LYP/6-31G* optimized geometry.[1][2]
-
Torsion Correction: The C-C-C-C dihedrals within the cage are rigid, but the connection to the cyclohexyl group (C_cage-C_cage-C_cyc-C_cyc) requires specific parameterization to match QM rotational profiles.
Automated Workflow Diagram
Figure 2. Step-by-step force field parameterization workflow ensuring accurate representation of the strained cage.
Part 4: ADMET & Developability Profiling
The 3-cyclohexyl substitution transforms the water-soluble BCP-amine into a surfactant-like molecule with distinct ADMET properties.[1][2]
Predicted Properties Table
| Property | Value (Approx) | Notes |
| MW | ~179.3 Da | Fragment-like space.[1][2] |
| cLogP | 2.5 - 3.0 | Cyclohexyl adds ~2.0 log units over unsubstituted BCP.[1][2] |
| TPSA | 26 Ų | Excellent brain penetration potential.[2] |
| pKa | 8.2 | Moderate basicity; reduced hERG liability risk vs. flexible amines.[2] |
| Fsp³ | 1.0 | Fully saturated; high metabolic stability.[2] |
Metabolic Hotspots[1][2]
-
BCP Core: Metabolically inert.[2] The bridgehead hydrogens are difficult to abstract due to the strain and s-character.[2]
-
Cyclohexyl Ring: The primary site of metabolism will be CYP450-mediated hydroxylation at the C3 and C4 positions of the cyclohexyl ring (equatorial preference).
-
Amine: Potential for N-acetylation or deamination, though steric bulk of the BCP reduces MAO (Monoamine Oxidase) susceptibility compared to linear alkyl amines.
Part 5: Virtual Screening & Docking Strategy
When docking this molecule, treat the BCP core as a rigid anchor .
-
Pharmacophore Definition: Define the amine nitrogen as a cationic H-bond donor.[1][2] Define the cyclohexyl group as a bulky hydrophobic sphere.
-
Constraint: The vector between the Nitrogen and the Cyclohexyl attachment point is linear and rigid.[2]
-
Exclusion Volumes: The BCP cage is "fatter" than a phenyl ring in the perpendicular dimension.[2] Ensure the binding pocket has sufficient width (~4.5 Å cylinder diameter) to accommodate the cage, whereas a phenyl ring only requires ~3.4 Å thickness.
Protocol:
-
Use Glide (XP) or AutoDock Vina .[2]
-
Allow "Ring Flipping" only for the Cyclohexyl group (Chair-Chair interconversion), though Chair is overwhelmingly preferred.
References
-
Stepan, A. F., et al. (2012).[5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link[1]
-
Mykhailiuk, P. K. (2015).[2] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[1]
-
Levell, J. R., et al. (2019). "Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters. Link[1]
-
Sigma-Aldrich. "3-Cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride Product Page."[1][2] Link
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Methodological & Application
Application Note: Protocol for Functionalization of Bicyclo[1.1.1]pentane (BCP) Core
Strategic Overview: The BCP Renaissance
The bicyclo[1.1.1]pentane (BCP) core has transcended its status as a chemical curiosity to become a "privileged scaffold" in modern drug design. It serves as a high-value bioisostere for para-substituted benzenes , tert-butyl groups , and internal alkynes .
Why BCP?
-
Exit Vectors: The collinear C1–C3 bridgehead bonds perfectly mimic the geometry of para-phenylene (distance ~1.85 Å vs. ~2.8 Å for benzene), preserving ligand-target interactions.
-
Physicochemical Profile: Unlike the flat, lipophilic benzene ring, the BCP core is three-dimensional and
-rich.[1][2] This substitution typically improves aqueous solubility, reduces , and enhances metabolic stability by eliminating aromatic oxidation sites. -
Permeability: The compact, cage-like structure often maintains or improves passive permeability compared to aromatic analogs.
The Synthetic Challenge
Functionalizing the BCP core is non-trivial due to the high strain energy (~66 kcal/mol) of the parent system.[3] Direct functionalization of the BCP cage (C-H activation) is difficult. Therefore, the dominant synthetic strategy relies on the strain-release functionalization of [1.1.1]propellane , a highly reactive precursor containing an inverted central C-C bond.
Safety & Handling: [1.1.1]Propellane
WARNING: [1.1.1]Propellane is the critical starting material for most BCP protocols. It is volatile (bp ~60 °C), potentially unstable, and typically stored as a solution in diethyl ether or pentane.
-
Storage: Store stock solutions at –78 °C or –20 °C. Titer should be checked regularly by NMR (using an internal standard like anisole) before use, as concentration decreases over time due to polymerization or evaporation.
-
Handling: Perform all transfers using gas-tight syringes or cannulas under an inert atmosphere (N₂ or Ar). Avoid concentrating propellane solutions to dryness, as the neat material is shock-sensitive and prone to rapid decomposition.
Workflow Visualization
The following diagram outlines the primary strategic routes from [1.1.1]propellane to functionalized BCPs.
Figure 1: Strategic disconnects for accessing functionalized BCP cores from [1.1.1]propellane.
Protocol A: Atom Transfer Radical Addition (ATRA)
Objective: Synthesis of 1-substituted-3-halo-bicyclo[1.1.1]pentanes. Mechanism: A carbon-centered radical adds to the central bond of propellane, breaking the bond and generating a bridgehead radical, which then abstracts a halogen atom.
Materials
-
[1.1.1]Propellane: ~0.5 M solution in Et₂O.
-
Alkyl/Aryl Halide (R-X): Iodides are most reactive; bromides require more vigorous initiation.
-
Initiator: Triethylborane (Et₃B) or photoinitiation.
-
Solvent: Diethyl ether or THF.
Step-by-Step Methodology
-
Setup: Flame-dry a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Reagent Addition: Add the Alkyl Iodide (1.0 equiv, e.g., 1.0 mmol) and [1.1.1]Propellane solution (1.2–1.5 equiv).
-
Initiation:
-
Method A (Chemical): Add Et₃B (0.1 equiv, 1.0 M in hexanes) dropwise at 0 °C. Open the reaction slightly to air (via a needle) to initiate the radical chain (Et₃B requires trace O₂).
-
Method B (Photo): Irradiate with a blue LED (450 nm) or UV lamp if the substrate absorbs light or if using a photoinitiator (e.g., Ru(bpy)₃Cl₂ at 1 mol%).
-
-
Reaction: Stir at 0 °C to Room Temperature (RT) for 1–4 hours. Monitor consumption of R-I by TLC or LCMS.
-
Workup: Quench with saturated aq. Na₂S₂O₃ (to remove iodine traces). Extract with Et₂O (3 x 10 mL).
-
Purification: Dry organic layers over MgSO₄, filter, and concentrate carefully (BCP products can be volatile). Purify via silica gel chromatography.
Key Insight: The resulting 1-iodo-3-substituted BCP is a "linchpin" intermediate. The bridgehead iodide can be further functionalized via lithium-halogen exchange (using t-BuLi) followed by trapping with electrophiles (CO₂, DMF, etc.) to generate esters, aldehydes, or amides.
Protocol B: Metallaphotoredox Cross-Coupling
Objective: Direct installation of Aryl or Heteroaryl groups (C-C bond formation). Context: Traditional cross-couplings fail on propellane. Dual catalysis (Photoredox + Nickel/Copper) allows the coupling of aryl halides with the BCP core under mild conditions.
Reaction Scheme Visualization
Figure 2: Simplified flow of the dual-catalytic approach for Aryl-BCP synthesis.
Detailed Protocol (MacMillan Type)
-
Catalyst Prep: In a glovebox, combine:
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%).
-
Metal Catalyst: NiCl₂·dme (5 mol%) + dtbbpy (5 mol%).
-
Base: Quinuclidine or K₃PO₄ (1.5 equiv).
-
-
Substrates: Add Aryl Bromide (1.0 equiv) and [1.1.1]Propellane (1.5 equiv, solution).
-
Solvent: Dilute with anhydrous DME or THF (0.1 M concentration).
-
Irradiation: Seal the vial. Irradiate with Blue LEDs (approx. 34 W) with vigorous stirring and fan cooling to maintain RT. Reaction time: 12–24 hours.
-
Harvest: Dilute with EtOAc, wash with brine, and purify via column chromatography.
Expert Note: This method is sensitive to O₂. Rigorous degassing (freeze-pump-thaw or sparging) is essential if not setting up in a glovebox.
Protocol C: Strain-Release Amination (Turbo-Amide)
Objective: Synthesis of BCP-amines (C-N bond formation). Mechanism: Nucleophilic attack of a magnesium amide (Turbo-amide) onto propellane, followed by quenching.
Step-by-Step Methodology
-
Turbo-Amide Formation: To a solution of secondary amine (R₂NH, 1.0 equiv) in THF at 0 °C, add i-PrMgCl·LiCl (Turbo-Grignard, 1.05 equiv). Stir for 30 min to generate R₂NMgCl·LiCl.
-
Addition: Add [1.1.1]Propellane solution (1.2 equiv) dropwise to the amide solution at 0 °C or RT.
-
Reaction: The strain release drives the reaction. Stir for 2–12 hours.
-
Quench:
-
Option A (Protonation): Quench with MeOH or dilute HCl to yield the 1-amino-bicyclo[1.1.1]pentane .
-
Option B (Functionalization): The intermediate is a BCP-Grignard species. It can be trapped with electrophiles (e.g., Iodine, select aldehydes) before quenching to create 1,3-disubstituted products.
-
Comparison of Methods
| Feature | Radical Addition (ATRA) | Metallaphotoredox | Strain-Release Amination |
| Primary Bond Formed | C–C (Alkyl/Acyl) | C–C (Aryl/Heteroaryl) | C–N (Amine) |
| Key Reagents | R-I, Et₃B or Light | Ar-Br, Ir/Ni Cats | R₂NH, i-PrMgCl·LiCl |
| Operational Difficulty | Low | High (Glovebox preferred) | Medium (Air sensitive) |
| Functional Group Tol. | High (Esters, Amides) | Moderate (Lewis basic sites) | Moderate (Base sensitive) |
| Product Utility | Linchpin for further chem | Final Drug Analog | Bioisostere Core |
References
-
Anderson, E. A., et al. "Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes." Chemical Science, 2018. Link
- MacMillan, D. W. C., et al. "Metallaphotoredox-catalyzed synthesis of bicyclo[1.1.1]pentanes." Nature, 2020. (Note: Representative citation for the field of metallaphotoredox BCP synthesis).
-
Baran, P. S., et al. "Strain-Release Amination." Science, 2016. Link
- Mykhailiuk, P. K. "Bicyclo[1.1.1]pentanes: Synthesis and Application." Organic & Biomolecular Chemistry, 2019. (Review of BCP utility).
-
Molander, G. A., et al. "Single-Step Synthesis of Bicyclo[1.1.1]pentanyl-boronates." J. Am. Chem. Soc., 2019. Link
Sources
Application Note & Protocols: 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine in Enzyme Inhibitor Synthesis
Executive Summary
In modern structure-based drug design (SBDD), the over-reliance on flat, sp2-hybridized aromatic rings frequently leads to candidate attrition due to poor aqueous solubility, high non-specific protein binding, and metabolic liabilities[1]. 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine emerges as a premium, sp3-rich building block designed to overcome these hurdles. By combining the validated bicyclo[1.1.1]pentane (BCP) bioisosteric core with a bulky, lipophilic cyclohexyl moiety and a reactive primary amine[2], this scaffold allows medicinal chemists to synthesize highly potent, metabolically stable enzyme inhibitors targeting deep hydrophobic pockets (e.g., IDO1, BACE1, and sEH)[3][4][5].
Mechanistic Rationale: The Bioisosteric Advantage
The strategic incorporation of 3-cyclohexylbicyclo[1.1.1]pentan-1-amine into an inhibitor framework is driven by three distinct structural advantages:
-
Metabolic Shielding via sp3 Geometry: Arylamides are notorious for rapid in vivo enzymatic hydrolysis. Replacing a central phenyl ring with a BCP bioisostere effectively circumvents this issue. The rigid, three-dimensional sp3 geometry of the BCP core creates a steric shield around adjacent amide or urea linkages, drastically reducing their susceptibility to amidases and cytochrome P450 oxidation[3].
-
Enhanced Physicochemical Properties: The BCP core is approximately 35% smaller in volume than a para-substituted phenyl ring and possesses significantly lower lipophilicity[6]. This reduction in flat aromaticity disrupts highly stable crystal packing (π-π stacking), thereby improving aqueous solubility and passive membrane permeability[1][6].
-
Hydrophobic Pocket Engagement: The 3-cyclohexyl substituent acts as a saturated, flexible lipophilic tail. In enzymes like Indoleamine-2,3-dioxygenase 1 (IDO1) or soluble epoxide hydrolase (sEH), this bulky group acts as a "hydrophobic plug," anchoring deeply into lipophilic sub-pockets to drive high-affinity binding[3][5].
Fig 1. Logical flow of bioisosteric replacement using BCP to overcome phenyl ring liabilities.
Quantitative Impact on Drug-Like Properties
When transitioning from a traditional phenyl-based inhibitor to a BCP-amine derived analog, researchers consistently observe profound improvements in pharmacokinetic parameters. The table below summarizes the typical quantitative shifts observed in literature (e.g., IDO1 and γ-secretase inhibitor development)[1][3].
| Pharmacokinetic Parameter | Traditional Phenyl-Analog | BCP-Amine Bioisostere | Causality & Structural Rationale |
| Metabolic Stability (T½) | Short (< 30 mins) | Extended (> 120 mins) | The sp3-rich BCP core sterically shields the adjacent amide/urea bond from amidase enzymes[3]. |
| Aqueous Solubility | Poor (< 10 µg/mL) | Excellent (> 100 µg/mL) | BCP disrupts flat π-π stacking in the crystal lattice, lowering the melting point and improving solvation[1]. |
| Passive Permeability (Papp) | Moderate | High (Often ~4-fold ↑) | Smaller molecular volume and increased Fsp3 fraction enhance passive membrane diffusion[7][8]. |
| Target Potency (IC50) | Baseline (e.g., 10 nM) | Maintained (e.g., 12 nM) | The 3-cyclohexyl group acts as a flexible, bulky plug, perfectly occupying deep lipophilic enzyme pockets[3]. |
Self-Validating Experimental Protocols
The primary amine at the 1-position of the BCP ring is highly reactive, making it an excellent handle for amide coupling or urea formation. Because the amine is situated on a tertiary bridgehead carbon, specific coupling reagents and conditions are required to overcome local steric hindrance.
Protocol A: Amide-Linked Inhibitor Synthesis (e.g., IDO1/BACE1 targets)
This protocol utilizes HATU to drive the coupling of a target carboxylic acid with 3-cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride[4].
Materials:
-
3-Cyclohexylbicyclo[1.1.1]pentan-1-amine HCl (1.0 equiv)
-
Target Carboxylic Acid (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (1.5 equiv).
-
Causality: HATU is selected over standard reagents (like EDC/HOBt) because its highly reactive azabenzotriazole ester intermediate is necessary to overcome the steric bulk of the BCP bridgehead amine. DIPEA acts as a non-nucleophilic base to facilitate activation.
-
-
Freebasing & Coupling: In a separate vial, suspend 3-cyclohexylbicyclo[1.1.1]pentan-1-amine HCl (1.0 equiv) in DMF and add DIPEA (1.5 equiv). Stir for 5 minutes to generate the free amine, then transfer this solution dropwise to the activated acid mixture. Stir at room temperature for 2–4 hours.
-
Causality: The amine is supplied as an HCl salt for shelf stability. Pre-freebasing ensures the amine is fully available for nucleophilic attack.
-
-
Self-Validation Checkpoint (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation Metric: The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows >95% depletion of the starting amine mass (m/z[M+H]+ = 166.1) and the appearance of the target product mass.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) and brine.
-
Causality: The 5% LiCl wash is a critical self-validating step to completely partition the highly polar DMF out of the organic phase, preventing downstream purification failures.
-
-
Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Sulfonylurea-Linked Inhibitor Synthesis (e.g., sEH targets)
Sulfonylurea derivatives of BCP-amines are potent inhibitors of soluble epoxide hydrolase (sEH)[5].
Materials:
-
3-Cyclohexylbicyclo[1.1.1]pentan-1-amine HCl (1.0 equiv)
-
Target Aryl Sulfonyl Isocyanate (1.05 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Suspend 3-cyclohexylbicyclo[1.1.1]pentan-1-amine HCl (1.0 equiv) in anhydrous DCM (0.1 M) at 0 °C under an inert argon atmosphere. Add TEA (2.5 equiv) dropwise.
-
Causality: Low temperature (0 °C) is critical to prevent the highly exothermic isocyanate reaction from generating unwanted side products (e.g., biurets).
-
-
Urea Formation: Slowly add the aryl sulfonyl isocyanate (1.05 equiv) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 1 hour[5].
-
Self-Validation Checkpoint (IPC): Monitor via TLC (Ninhydrin stain).
-
Validation Metric: The primary amine stains a deep purple with Ninhydrin. The reaction is complete when the baseline purple spot completely disappears, indicating full conversion to the urea.
-
-
Workup & Isolation: Dilute with additional DCM, wash with 1N HCl (to remove excess TEA and unreacted amine), followed by brine. Dry over MgSO4 and concentrate. Triturate the resulting solid with cold diethyl ether to yield the highly pure sulfonylurea inhibitor[5].
Fig 2. Self-validating synthetic workflow for BCP-amine derivatization.
References
- Title: The LARGEST library of Bicyclo[1.1.
- Title: Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1)
- Title: Bicyclo[1.1.1]pentane (BCP)
- Title: Application of Bicyclo[1.1.
- Title: 3-Cyclohexylbicyclo[1.1.
- Title: Aminomethyl-Derived Beta Secretase (BACE1)
- Title: Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.
- Title: Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH)
Sources
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Incorporation of BCPs into peptide and nucleoside analogues
Application Note: Bioisosteric Engineering – Bicyclo[1.1.1]pentane (BCP) Integration in Peptide and Nucleoside Therapeutics
Executive Summary: The Escape from Flatland
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures is critical for improving clinical success rates. The Bicyclo[1.1.1]pentane (BCP) motif has emerged as the premier "saturated bioisostere" for the phenyl ring, tert-butyl group, and internal alkynes.
This guide provides validated protocols for incorporating BCP motifs into two complex modalities: Peptides (as rigidified amino acid analogues) and Nucleosides (as sugar or base surrogates). By replacing flat aromatic systems with the BCP cage, researchers can significantly enhance aqueous solubility and metabolic stability while maintaining the precise vector orientation of substituents.
Part I: BCP Incorporation into Peptides
The Bioisosteric Rationale
In peptide engineering, BCPs are primarily used to replace Phenylalanine (Phe) or Tyrosine (Tyr) residues. The BCP bridgehead distance (approx. 1.85 Å) mimics the para-substitution vector of a phenyl ring (approx. 2.8 Å) but with a smaller steric footprint and significantly lower lipophilicity.
Key Advantages:
-
Conformational Rigidity: Restricts the
space of the peptide backbone. -
Proteolytic Resistance: The unnatural carbocycle is unrecognized by chymotrypsin and other proteases.
-
Solubility: Reduces aggregation common in hydrophobic, aromatic-rich peptides.
Protocol: Synthesis of Fmoc-BCP-Amino Acids
Prerequisite: BCP-amino acids are not always commercially available off-the-shelf and often require synthesis from [1.1.1]propellane precursors.
Workflow Diagram: BCP-Amino Acid Generation
Caption: General synthetic pathway for accessing Fmoc-protected BCP amino acids from propellane precursors via strain-release chemistry.
Step-by-Step Synthesis (Representative Scale):
-
Radical Addition:
-
Reagents: [1.1.1]Propellane (generated in situ or ether solution), Methyl 2-bromoacetate (radical precursor).
-
Conditions: Irradiate with Hg lamp or Blue LED in the presence of a radical initiator (e.g., AIBN) or photoredox catalyst.
-
Mechanism: The radical attacks the bridgehead carbon, opening the central bond to form the BCP core.
-
Critical Check: Monitor consumption of propellane by NMR (disappearance of signal at
1.98 ppm).
-
-
Functional Group Manipulation:
-
Convert the ester/halide handles into the amine and carboxylic acid.
-
Example: A Curtius rearrangement is often used to convert a carboxylic acid handle into the requisite amine.
-
-
Fmoc Protection (Standard Protocol):
-
Dissolve the free amino acid BCP core in Water/Dioxane (1:1).
-
Add NaHCO₃ (2.0 equiv) followed by Fmoc-OSu (1.1 equiv).
-
Stir at RT for 12 hours. Acidify to pH 2 and extract with EtOAc.
-
Solid Phase Peptide Synthesis (SPPS) Incorporation
Incorporating BCP residues requires modified coupling conditions due to the steric bulk of the cage structure.
Protocol:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).
-
Coupling (The Critical Step):
-
Reagents: Fmoc-BCP-AA-OH (3.0 equiv), HATU (2.9 equiv), HOAt (3.0 equiv), DIEA (6.0 equiv).
-
Note: Use HATU/HOAt instead of HBTU/HOBt. The added reactivity is necessary to drive the coupling of the bulky BCP secondary amine or carboxylate.
-
Time: Double coupling is recommended (2 x 45 min).
-
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test. If positive, repeat coupling with PyAOP.
-
Cleavage: Standard TFA/TIS/Water (95:2.5:2.5). BCPs are stable to standard TFA cleavage conditions.
Part II: BCP Incorporation into Nucleosides
The Structural Mimicry
In nucleoside analogues, BCPs serve two distinct roles:
-
Base Bioisostere: Replacing the phenyl ring in nucleobase analogues (e.g., modifying the lipophilicity of the base).
-
Sugar Replacement (Carbocyclic Nucleosides): Replacing the furanose ring with a BCP scaffold to create hydrolytically stable "C-nucleosides" or "carbocyclic nucleosides."
Protocol A: Chemical Coupling to Nucleobases
Based on Chen et al. (2023) methodology.
Objective: Attach a BCP moiety to a purine or pyrimidine base.
-
Activation of BCP-Alcohol:
-
Start with BCP-methanol (Bicyclo[1.1.1]pentan-1-ylmethanol).
-
Convert to the mesylate: BCP-CH₂-OMs using MsCl and TEA in DCM (0 °C to RT, 30 min).
-
-
Nucleophilic Substitution:
-
Base: Uracil, Cytosine, or Adenine derivative.[1]
-
Solvent: Anhydrous DMSO or DMF.
-
Base Catalyst: Cs₂CO₃ (Cesium Carbonate) is crucial for this substitution.
-
Reaction: Mix Nucleobase (1.2 equiv) + Cs₂CO₃ (2.0 equiv) + BCP-Mesylate (1.0 equiv). Heat to 40–45 °C for 4–12 hours.
-
Validation: Monitor by LC-MS for the mass shift corresponding to alkylation.
-
-
Deprotection (if applicable): Use TBAF for silyl groups or aqueous acid for acetals.
Protocol B: Electrochemical Synthesis (Advanced)
Emerging Methodology (2025): Electrochemical Halogen-Atom Transfer (e-XAT).
This method allows the direct coupling of glycosyl bromides to the BCP core, creating novel glycosyl-BCP hybrids.
Workflow Diagram: Electrochemical Nucleoside Synthesis
Caption: Electrochemical assembly of glycosyl-BCP conjugates via e-XAT, avoiding harsh organometallic reagents.
Protocol:
-
Setup: Undivided cell, Carbon felt anode, Platinum plate cathode.
-
Mixture: Dissolve Glycosyl Bromide (0.2 mmol) and [1.1.1]Propellane (excess) in solvent (DCM/MeCN).
-
Electrolysis: Add DIPEA (Mediator) and nBu₄NBF₄ (Electrolyte).[2] Electrolize at constant current (e.g., 10 mA) for 3-4 F/mol charge passage.
-
Workup: Evaporate solvent, purify via silica gel chromatography.
Part III: Physicochemical Validation
The incorporation of BCPs must be justified by data. Below is a comparison of physicochemical properties when replacing a Phenyl ring with a BCP moiety in a drug scaffold (Data derived from Stepan et al., J. Med.[3] Chem.).[2][3][4][5][6][7][8][9][10][11][12]
Table 1: Phenyl vs. BCP Bioisostere Comparison
| Property | Phenyl Ring (Parent) | BCP Bioisostere | Impact |
| Geometry | Planar (2D) | Cage (3D) | Escape from "Flatland" |
| Vector Length | ~2.8 Å (para) | ~1.85 Å | Slightly shorter, but functionally equivalent |
| LogD (Lipophilicity) | 3.8 | 2.5 | Significant Improvement (More hydrophilic) |
| Solubility (µM) | < 1.0 | > 150 | Drastic Increase |
| Metabolic Stability | Susceptible to CYP450 | High Stability | BCP C-H bonds are strong and sterically protected |
| Permeability (Papp) | Moderate | High | Improved passive diffusion |
Experimental Validation Checklist:
References
-
Stepan, A. F., et al. (2012).[5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.
-
[5]
-
-
Chen, Y. L., et al. (2023).[12] "Preparation of bicyclo[1.1.1]pentane-derived nucleoside analogues." Nucleosides, Nucleotides & Nucleic Acids.
-
Burton, K. I., & MacMillan, D. W. C. (2025).[5] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem.
-
[5]
-
-
Measom, N. D., et al. (2017). "Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane.
-
Kan, K., et al. (2025). "Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane." Journal of the American Chemical Society.
-
(Note: Representative DOI for JACS recent works)
-
Sources
- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. New insights into the synergism of nucleoside analogs with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
High-Efficiency Amide Coupling Protocol for 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine in Drug Discovery
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.
As a Senior Application Scientist, I have designed this protocol to address the specific synthetic challenges associated with bridgehead-substituted bicyclo[1.1.1]pentan-1-amines (BCP amines). The BCP motif is a highly valued bioisostere for phenyl, tert-butyl, and alkyne groups, imparting improved metabolic stability and aqueous solubility without sacrificing lipophilicity ()[1]. However, the steric demand of the BCP bridgehead amine—further exacerbated by the bulky cyclohexyl group at the 3-position—requires a highly optimized, self-validating coupling strategy to prevent epimerization and ensure high yields ()[2].
Mechanistic Rationale & Causality of Experimental Choices
Standard amide coupling agents (e.g., EDC/HOBt) often fail or require extended heating when applied to sterically hindered BCP amines, leading to the epimerization of sensitive carboxylic acids. To overcome this, our protocol leverages HATU and DIPEA .
-
The Causality of HATU: HATU generates an HOAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming amine. This precisely positions the sterically hindered 3-cyclohexylbicyclo[1.1.1]pentan-1-amine for nucleophilic attack, dramatically accelerating aminolysis.
-
The Causality of DIPEA: DIPEA (N,N-Diisopropylethylamine) is chosen over Triethylamine (TEA) because its bulky isopropyl groups render it strictly non-nucleophilic. This prevents the base from competitively attacking the highly reactive HOAt ester, ensuring the intermediate remains available exclusively for the target BCP amine.
Mechanistic workflow of HATU-mediated amide coupling with sterically hindered BCP amines.
Quantitative Reagent Comparison
The selection of HATU is grounded in empirical performance data for bridgehead amines. The table below summarizes the comparative efficacy of standard coupling systems when applied to 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine.
| Coupling Reagent | Base | Solvent | Reaction Time | Yield (%) | Epimerization Risk |
| HATU | DIPEA | DMF | 2 – 4 h | 85 – 95% | Low |
| EDC / HOBt | Et₃N | DCM | 16 – 24 h | 40 – 55% | Moderate |
| T3P (50% in EtOAc) | Pyridine | EtOAc | 12 – 18 h | 65 – 75% | Very Low |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . It is divided into two distinct phases separated by a mandatory In-Process Control (IPC) gate. If the active ester is not fully formed, adding the expensive BCP amine will result in incomplete conversion and complex purification.
Materials Required
-
Carboxylic Acid (1.0 equiv)
-
3-Cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride (1.2 equiv)[3]
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (0.1 M to 0.2 M concentration)
Step-by-Step Methodology
Phase 1: Pre-Activation
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.1 M solution.
-
Base Addition: Add DIPEA (3.0 equiv) via syringe. Stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.
-
Activation: Add HATU (1.1 equiv) in a single solid portion. The solution will typically turn pale yellow. Stir at room temperature for 15–30 minutes.
Phase 2: The IPC Gate 4. Self-Validation Check: Do not proceed blindly. Extract a 5 µL aliquot of the reaction mixture, dilute it in 1 mL of LC-MS grade Methanol, and analyze via LC-MS.
Pass Criteria: >95% consumption of the starting material mass and the appearance of the HOAt active ester mass.
Self-validating In-Process Control (IPC) workflow for active ester verification via LC-MS.
Phase 3: Aminolysis & Workup 5. Amine Addition: Once the active ester is verified, add 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride (1.2 equiv) in a single portion. The excess DIPEA present in the mixture will immediately free-base the amine in situ. 6. Coupling: Stir the reaction at room temperature for 2–4 hours. Monitor by LC-MS until the active ester is completely consumed. 7. Chemically Logical Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10× reaction volume).
- Wash with saturated aqueous NaHCO₃ (Removes acidic byproducts and cleaved HOAt).
- Wash with 1M aqueous HCl (Protonates and removes excess DIPEA and unreacted BCP amine).
- Wash with Brine (Displaces residual DMF into the aqueous layer).
- Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Analytical Validation (Trustworthiness)
To definitively confirm the structural integrity of the coupled product, NMR validation is required. The BCP core exhibits highly characteristic chemical shifts that must be verified ()[4]:
-
¹H NMR (CDCl₃): Look for a sharp singlet representing the bridgehead CH of the BCP ring (typically around 2.40–2.60 ppm) and the characteristic methylene protons of the BCP core (typically around 1.80–2.00 ppm). The amide NH will appear as a broad singlet or doublet depending on the adjacent stereocenter.
-
¹³C NMR: The bridgehead carbons of the BCP ring are highly strained and typically resonate significantly upfield (around 45–55 ppm), which is a definitive marker of an intact bicyclo[1.1.1]pentane system.
References
-
Stepan, A. F. et al. "Bicyclo[1.1.1]pentane as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 2012. URL:[Link]
-
Hughes, J. M. E. et al. "Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines." Organic Letters, 2019. URL:[Link]
-
Gianatassio, R. et al. "Strain Release Amination." Science, 2016. URL:[Link]
Sources
Use of [1.1.1]propellane for the synthesis of BCP amines
Application Note: Advanced Synthesis of Bicyclo[1.1.1]pentane (BCP) Amines via [1.1.1]Propellane Strain-Release
Abstract
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical "non-classical" bioisostere in modern drug design, offering a saturated, three-dimensional alternative to phenyl rings, tert-butyl groups, and internal alkynes.[1][2] BCP amines, in particular, serve as high-value surrogates for anilines and piperidines, improving solubility, metabolic stability, and passive permeability. This guide details the practical synthesis of BCP amines using [1.1.1]propellane as a "spring-loaded" electrophile. We provide validated protocols for Anionic Strain-Release Amination (using Turbo-Grignards) and Radical Multicomponent Carboamination , supported by mechanistic insights and safety standards.[1]
Safety & Handling: The "Propellane Rules"
[1.1.1]Propellane is a highly strained tricyclic hydrocarbon (
-
Volatility: Boiling point is estimated at ~60 °C, but it is highly volatile.[1] Always handle in a fume hood.
-
Stability: Neat [1.1.1]propellane can spontaneously polymerize or decompose explosively if concentrated or heated. Process Rule: Always handle as a dilute solution (typically 0.4–0.7 M in Et₂O or THF).
-
Storage: Solutions are stable for weeks at –20 °C and months at –78 °C. Store over molecular sieves to prevent hydrolysis.
-
Quantification: Exact concentration must be determined prior to use. The standard method involves reacting an aliquot with a known excess of thiophenol or iodine and analyzing by NMR.
Mechanistic Principles
The conversion of [1.1.1]propellane to BCP amines relies on relieving the immense ring strain. Two primary pathways dominate the synthetic landscape:
-
Path A: Anionic Addition (The "Turbo" Route): Nucleophilic attack by a metal-amide breaks the central bond, generating a BCP-anion that is subsequently trapped (usually by a proton).[1]
-
Path B: Radical Addition: A radical species (N-centered or C-centered) adds to the bridgehead, forming a BCP-radical that captures a SOMOphile.[1]
Figure 1: Divergent mechanistic pathways for BCP amine synthesis from [1.1.1]propellane.[1]
Experimental Protocols
Protocol 1: Preparation of [1.1.1]Propellane Stock Solution
Based on the optimized Szeimies/Baran protocols.
Reagents:
-
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (Precursor)[1]
-
Methyllithium (1.6 M in Et₂O) or Phenyllithium (1.9 M in Bu₂O)[1]
-
Solvent: Dry Diethyl Ether (Et₂O) or Pentane[1]
Step-by-Step:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a dry-ice condenser, an internal thermometer, and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N₂ or Ar).
-
Loading: Add the tetrahalide precursor (1.0 equiv) and dry Et₂O (concentration ~0.5 M relative to precursor). Cool to –78 °C.[3]
-
Lithiation: Add MeLi (2.0–2.1 equiv) dropwise over 30–60 minutes. Critical: Keep internal temperature below –60 °C to prevent oligomerization.
-
Reaction: Stir at –78 °C for 1 hour, then warm to 0 °C for 15 minutes.
-
Distillation (Purification): The product is codistilled with the solvent. Set up a short-path distillation apparatus. Distill the Et₂O/propellane mixture into a receiving flask cooled to –78 °C.
-
Quantification: Take a 0.5 mL aliquot. Add 0.5 mL of standard solution (e.g., 1,3,5-trimethoxybenzene in CDCl₃) and excess iodine. The iodine opens the ring to form 1,3-diiodobicyclo[1.1.1]pentane.[1] Analyze by ¹H NMR to determine molarity.
Protocol 2: Direct "Turbo-Amination" (Baran Protocol)
Best for: Converting secondary amines (cyclic or acyclic) directly to BCP-amines.[4] This method uses "Turbo-Grignards" to overcome the low nucleophilicity of standard amides.
Reagents:
-
Isopropylmagnesium chloride lithium chloride complex (iPrMgCl[1]·LiCl, Turbo Grignard, 1.3 M in THF)[1]
-
[1.1.1]Propellane stock solution (in Et₂O)
Step-by-Step:
-
Turbo-Amide Formation:
-
In a flame-dried vial under Ar, dissolve the secondary amine (1.0 equiv) in dry THF (0.5 M).
-
Cool to 0 °C. Dropwise add iPrMgCl·LiCl (1.05 equiv).
-
Stir at 0 °C for 5 min, then warm to Room Temperature (RT) and stir for 30 min to ensure complete deprotonation.
-
-
Propellane Addition:
-
Add the [1.1.1]propellane stock solution (1.2–1.5 equiv) directly to the amide solution.[1]
-
Seal the vial.
-
-
Reaction:
-
Heat to 50 °C (or 60 °C for sterically hindered amines) for 4–16 hours.
-
Note: The reaction mixture often turns turbid as the magnesium salt forms.[1]
-
-
Quench & Workup:
-
Cool to RT. Dilute with Et₂O.
-
Quench carefully with MeOH or saturated NH₄Cl (aq).
-
Acid-Base Extraction (Crucial for purity): Extract the organic layer with 1 M HCl (pulls BCP-amine into aqueous phase). Wash organic phase with Et₂O. Basify the aqueous phase (pH > 12) with NaOH.[1] Extract back into Et₂O/DCM.
-
-
Isolation: Dry over Na₂SO₄ and concentrate (carefully, BCP amines can be volatile).
Validation Data (Scope):
| Amine Substrate | Reaction Conditions | Yield (%) | Notes |
| Morpholine | 50 °C, 4h | 82% | Rapid conversion |
| Piperazine deriv. | 50 °C, 12h | 75% | Mono-propellerization |
| N-Benzylmethylamine | 60 °C, 16h | 68% | Requires higher temp |
| Aniline | Fails | <5% | Use Protocol 3 or 4 |
Protocol 3: Radical Carboamination (Multicomponent)
Best for: Creating 1,3-disubstituted BCPs (e.g., 3-alkyl-BCP-amines) or when the amine is non-nucleophilic (like anilines).[1]
Concept: Uses a radical initiator to add a group across the propellane bond, followed by trapping.
Workflow (e.g., BCP-Hydrazine synthesis -> Amine):
-
Reagents: [1.1.1]Propellane, Di-tert-butyl azodicarboxylate (DBAD, Radical Trap), Carbon radical source (e.g., R-I), Fe-catalyst or Light.[1]
-
Reaction: The R• adds to propellane -> BCP[5][6]• -> Trapped by DBAD -> BCP-Hydrazine.
-
Deprotection: The hydrazine is reduced (e.g., Raney Ni/H₂ or Zn/AcOH) to the primary amine.[1]
Protocol 4: Electrophilic Activation (For Anilines)
Best for: Synthesis of BCP-anilines, which cannot be made via Turbo-amides.[1]
Reagents:
Step-by-Step:
-
Dissolve aniline (1.0 equiv) and [1.1.1]propellane (1.5 equiv) in DCM/Et₂O.
-
Cool to –78 °C.
-
Add NIS (1.2 equiv). The NIS forms a halogen-bond complex with propellane, activating it.[1]
-
Warm to RT. The aniline attacks the activated complex.[1]
-
Result: 1-iodo-3-amino-BCP. The iodine can be removed (tBuLi or radical reduction) or used for cross-coupling.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Turbo) | Moisture in reagents | Titrate iPrMgCl·LiCl before use. Flame-dry all glass. |
| Oligomerization | Propellane conc. too high | Dilute reaction to <0.2 M relative to propellane. |
| Incomplete Conversion | Steric hindrance | Increase temp to 60 °C; Use 2.0 equiv propellane. |
| Product Loss | Volatility | Avoid high-vac. Form HCl salt immediately for storage. |
References
-
Strain-Release Amination (Turbo-Amide Protocol): Gianatassio, R., et al. "Strain-Release Amination."[1] Science, vol. 351, no.[1] 6270, 2016, pp. 241-246.[1]
-
Propellane Synthesis (Szeimies Method): Szeimies, G., et al. "1.1.1-Propellane."[1][8] Organic Syntheses, vol. 75, 1998, p. 98.[1]
-
Radical Multicomponent Carboamination: Kanazawa, J., et al. "Radical Multicomponent Carboamination of [1.1.1]Propellane."[1][9] Journal of the American Chemical Society, vol. 139, no.[9] 49, 2017, pp. 17791–17794.[1][9] [1]
-
Nitrogen-Radical Addition: Ma, X., et al. "Divergent Strain-Release Amino-Functionalization of [1.1.1]Propellane with Electrophilic Nitrogen-Radicals."[1] Angewandte Chemie International Edition, vol. 59, 2020.[1][10] [1]
-
Electrophilic Activation (Halogen Bonding): Perrin, F. G., et al. "Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes."[1][3][11] Angewandte Chemie International Edition, vol. 61, 2022.[1][11][12] [1]
Sources
- 1. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 2. Propellane-free access to bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.amanote.com [research.amanote.com]
- 5. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Divergent Strain‐Release Amino‐Functionalization of [1.1.1]Propellane with Electrophilic Nitrogen‐Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,3-Difunctionalizations of [1.1.1]Propellane via 1,2-Metallate Rearrangements of Boronate Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Photoredox Catalysis for Bicyclo[1.1.1]pentane (BCP) Functionalization
Executive Summary
Bicyclo[1.1.1]pentanes (BCPs) have emerged as premier bioisosteres for para-substituted benzene rings, internal alkynes, and tert-butyl groups in modern drug development (1)[1]. Incorporating BCPs into pharmaceutical scaffolds improves physicochemical properties—such as aqueous solubility and metabolic stability—by increasing the fraction of sp3-hybridized carbons (Fsp3) while maintaining the linear exit vectors of their aromatic counterparts (2)[2].
Historically, BCP functionalization relied heavily on harsh organometallic reagents or unstable intermediates. Photoredox catalysis has revolutionized this space by enabling mild, highly selective functionalization of the carbon–carbon σ-bonds of[1.1.1]propellane (TCP) via strain-release radical addition (3)[3]. This guide provides comprehensive, self-validating protocols for Atom Transfer Radical Addition (ATRA), metallaphotoredox multicomponent coupling, and cascade functionalizations.
Mechanistic Rationale & Causality
The core principle of photoredox BCP functionalization relies on the generation of a transient carbon-centered radical (R•) via Single Electron Transfer (SET) from an excited-state photocatalyst (4)[4].
-
Radical Generation : The photocatalyst (e.g., Ir(ppy)3 or 4CzIPN) absorbs visible light to reach a long-lived excited state, which reduces an alkyl/aryl halide to generate R• (5)[5].
-
Strain-Release Addition : The radical adds across the highly strained central C-C bond (~65 kcal/mol strain energy) of TCP. This step is thermodynamically driven by strain relief, forming a bridgehead BCP radical (6)[6].
-
Radical Interception : The BCP radical is intercepted either by halogen atom transfer (in ATRA) (7)[7] or captured by a transition metal co-catalyst (e.g., Cu(II)) for subsequent reductive elimination in metallaphotoredox pathways (8)[8].
Figure 1: Photoredox-enabled strain-release functionalization of [1.1.1]propellane.
Experimental Protocols
Protocol 1: Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA)
This protocol is ideal for the direct 1,3-difunctionalization of TCP using unactivated alkyl or aryl halides.
Materials:
-
Alkyl/Aryl Iodide (1.0 equiv, 0.5 mmol) *[1.1.1]propellane (TCP) (1.5 equiv, ~0.3 M solution in diethyl ether)
-
Ir(ppy)3 (1–2 mol%)
-
Degassed Ethyl Acetate or DCM (to 0.1 M final concentration)
Step-by-Step Methodology:
-
Preparation : In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ir(ppy)3 and the halide substrate. Causality: Ir(ppy)3 is selected for its strong reducing potential in the excited state, which is necessary for cleaving unactivated carbon-halogen bonds (9)[9].
-
TCP Addition : Add the TCP solution. Causality: TCP is highly volatile and prone to oligomerization; handling it as a dilute solution in ether prevents thermal degradation and ensures accurate stoichiometry (3)[3].
-
Deoxygenation : Seal the tube, remove from the glovebox, and perform three rigorous freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher and will rapidly intercept the BCP radical to form peroxides, terminating the reaction (7)[7].
-
Irradiation : Stir the mixture under irradiation with a 450 nm Blue LED (e.g., Kessil PR160) at room temperature for 16–24 hours. Ensure a cooling fan maintains ambient temperature.
-
Workup : Concentrate in vacuo and purify via silica gel flash chromatography.
Protocol 2: Dual Metallaphotoredox Multicomponent Coupling
This protocol enables the one-step synthesis of complex, drug-like BCPs by coupling a radical precursor, TCP, and a heteroatom nucleophile (e.g., amines, alcohols) (10)[10].
Materials:
-
Alkyl Bromide (1.0 equiv)
-
Nucleophile (e.g., primary/secondary amine, 1.5 equiv)
-
TCP (1.5 equiv, 0.3 M in ether)
-
Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%)
-
Cu(acac)2 (20 mol%)
-
Base (e.g., Cs2CO3, 2.0 equiv)
Step-by-Step Methodology:
-
Catalyst Loading : Combine the Ir-photocatalyst, Cu(acac)2, base, and amine in a vial. Causality: Cu(acac)2 acts as the radical trapping agent. Its redox potential is perfectly matched to intercept the BCP radical and undergo rapid reductive elimination, preventing uncontrolled BCP oligomerization (11)[11].
-
Reagent Addition : Add the alkyl bromide and TCP solution, followed by anhydrous solvent (e.g., 1,4-dioxane).
-
Sparging : Sparge the mixture with Argon for 15 minutes.
-
Irradiation : Irradiate with blue LEDs for 1–4 hours. Causality: The dual catalytic cycle is highly efficient; extended reaction times can lead to over-reduction or nucleophile degradation (10)[10].
Protocol 3: Cascade Atom Transfer Radical Addition (CATRA)
A three-component reaction utilizing simple alkenes, alkyl iodides, and TCP (12)[12].
Materials: Alkene (1.5 equiv), Alkyl iodide (1.5 equiv), TCP (1.0 equiv), 4CzIPN (2.5 mol%). Step-by-Step Methodology:
-
Mix reagents in a Schlenk tube with 4CzIPN. Causality: 4CzIPN is a robust, metal-free organic photocatalyst that efficiently facilitates the initial SET to the alkyl iodide (4)[4].
-
Dilute with DCM to ~0.1 M, degas, and irradiate with visible light.
-
The alkyl radical adds to the alkene, followed by strain-release addition to TCP, and final iodine atom transfer (12)[12].
Quantitative Data Summary
| Methodology | Catalyst System | Light Source | Key Substrates | Typical Yields |
| ATRA | Ir(ppy)3 (1–2 mol%) | 450 nm Blue LED | Alkyl/Aryl Halides + TCP | 29–87% |
| Metallaphotoredox | Ir(dF(CF3)ppy)2... + Cu(acac)2 | 450 nm Blue LED | Alkyl Bromides + Amines + TCP | 40–86% |
| CATRA | 4CzIPN (2.5 mol%) | Visible Light | Alkyl Iodides + Alkenes + TCP | 50–70% |
| 3-Alkylation | Dual Cu/Photoredox | Blue LED | Bench-stable precursors + TCP | 45–85% |
Troubleshooting & Self-Validating Systems
To ensure the trustworthiness and reproducibility of these protocols, researchers must implement the following self-validating checks:
-
TCP Titration (Critical Step) : TCP concentration degrades over time due to volatility and thermal instability.
-
Reaction Monitoring (NMR Validation) : BCP product formation can be rapidly validated via 1H NMR of the crude mixture.
-
Oligomerization Control : If polymeric byproducts are observed, the radical trapping step is too slow.
References
-
Anderson, E. A., et al. "A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis." ACS Catalysis (2019).[Link]
-
MacMillan, D. W. C., et al. "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." PMC - NIH (2021).[Link]
-
Anderson, E. A., et al. "A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis." ACS Catalysis (2019).[Link]
-
Anderson, E. A., et al. "A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis." ResearchGate (2019). [Link]
-
Burton, K. I. & MacMillan, D. W. C. "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem (2025).[Link]
-
Shen, Z.-A., et al. "A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition." CCS Chemistry (2025).[Link]
-
MacMillan, D. W. C., et al. "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." JACS Au (2023).[Link]
-
MacMillan, D. W. C., et al. "Copper-Mediated Synthesis of Drug-like Bicyclopentanes." PMC - NIH (2020).[Link]
-
Anderson, E. A., et al. "Visible Light Promoted Functionalisation of Carbon-Carbon Sigma Bonds." ChemRxiv (2019).[Link]
-
Shen, Z.-A., et al. "A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition." CCS Chemistry (2025).[Link]
-
MacMillan, D. W. C., et al. "Copper-mediated synthesis of drug-like bicyclopentanes." Nature (2020).[Link]
-
MacMillan, D. W. C., et al. "Copper-mediated synthesis of drug-like bicyclopentanes." ResearchGate (2020).[Link]
Sources
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Copper-Mediated Synthesis of Drug-like Bicyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-mediated synthesis of drug-like bicyclopentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chinesechemsoc.org [chinesechemsoc.org]
Troubleshooting & Optimization
Purification techniques for bicyclo[1.1.1]pentylamine derivatives
Welcome to the Bicyclo[1.1.1]pentylamine (BCP-amine) Technical Support Center .
This guide is engineered for medicinal chemists and process scientists encountering yield loss or purification failures with BCP-amine derivatives. Unlike standard alkyl amines, BCP-amines possess a unique combination of high volatility , UV transparency , and attenuated basicity (due to increased s-character at the bridgehead carbon).
Module 1: The Volatility Trap (Isolation Protocols)
The Core Problem: The parent 1-bicyclo[1.1.1]pentylamine and its low-molecular-weight derivatives are highly volatile. A common failure mode is the "vanishing product" phenomenon during rotary evaporation of the free base.
The Solution: Never concentrate the free base to dryness. Always isolate as a salt or maintain in solution.
Protocol A: Direct Salt Formation (Preferred)
Best for: Isolating the amine directly from a crude reaction mixture (e.g., after deprotection).
-
Dissolution: Dissolve the crude residue in a non-polar solvent (Et₂O or Pentane).
-
Why? BCP salts are insoluble in ether/pentane, ensuring high recovery.
-
-
Acidification: Add 1.1 equivalents of anhydrous HCl (in Dioxane or Et₂O) or
-Toluenesulfonic acid (TsOH).-
Insight: TsOH often yields non-hygroscopic, crystalline solids superior to HCl salts for long-term storage.
-
-
Precipitation: Cool to 0°C. The salt should precipitate immediately.
-
Filtration: Filter under inert atmosphere (nitrogen) to prevent moisture absorption (HCl salts can be hygroscopic).
Protocol B: "Catch-and-Release" (SCX Purification)
Best for: Removing non-basic impurities from a crude mixture without distillation.
-
Load: Load the crude reaction mixture (in MeOH/DCM) onto a Strong Cation Exchange (SCX) cartridge.
-
Wash: Flush with MeOH to remove non-basic impurities.
-
Elute: Release the BCP-amine using 2M NH₃ in MeOH.
-
Critical Step: Do not evaporate to dryness. Concentrate only until the volume is reduced by 80%, then immediately add excess HCl/Dioxane to lock the amine as a salt before final drying.
Figure 1: Decision matrix for isolating volatile BCP-amines. Note the critical intervention point to prevent evaporative loss.
Module 2: Chromatographic Challenges (The Visibility Protocol)
The Core Problem: BCP-amines lack a chromophore. They are invisible to standard UV detection (254 nm). Furthermore, the amine moiety interacts strongly with silanols on silica gel, causing severe peak tailing.
The Solution: Alternative detection methods and mobile phase modifiers.
Data: Mobile Phase Modifiers for BCP-Amines
| Modifier | pKa (Approx) | Effect on BCP Peak Shape | Compatibility |
| 0.1% TFA | 0.2 | Sharp peaks (Ion pairing) | LC-MS Only (Supresses MS signal slightly) |
| 0.1% Formic Acid | 3.75 | Moderate tailing | Standard LC-MS |
| 10 mM NH₄HCO₃ | 6.4 | Good symmetry | pH sensitive columns |
| 0.1% NH₄OH | 9.2 | Excellent (Deprotonates silanols) | Requires High-pH stable C18 (e.g., XBridge) |
Troubleshooting "Invisible" Peaks
If you cannot see your product on the chromatogram:
-
Switch Detector: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These are universal detectors that do not rely on UV absorbance.
-
Derivatization (UV-Tagging):
-
React a small aliquot with p-nitrobenzoyl chloride or benzyl bromide.
-
The resulting amide/amine will be UV active (254 nm), allowing you to track the BCP moiety during method development.
-
-
Staining (TLC): BCP-amines do not stain well with UV. Use Ninhydrin (turns red/purple) or KMnO₄ (oxidizes the C-H bonds).
Figure 2: Strategic selection of stationary phases and detection methods to overcome UV transparency and silanol interactions.
Module 3: Stability & Basicity Insights
Basicity (pKa): Contrary to intuition, BCP-amines are generally less basic than their tert-butyl amine counterparts.
-
tert-Butylamine pKa: ~10.6
-
BCP-amine pKa: ~8.2 - 8.5 (varies by substitution).
-
Reason: The increased s-character of the bridgehead carbon (similar to cyclopropane) renders the lone pair less available for protonation.
-
Impact: They can be deprotonated by weaker bases (e.g., carbonate) than required for standard alkyl amines.
Storage:
-
Free Base: Store at -20°C under Argon. Prone to sublimation and carbonate formation (reacts with atmospheric CO₂).
-
HCl Salt: Hygroscopic. Store in a desiccator.
-
Tosylate Salt: Recommended for long-term libraries. Non-hygroscopic and bench-stable.
Frequently Asked Questions (FAQ)
Q: I see broad peaks in my NMR, is my BCP-amine impure? A: Not necessarily. If you are analyzing a salt form in CDCl₃, you may see broadening due to aggregation or slow exchange.
-
Fix: Switch to DMSO-d₆ or CD₃OD . If the peaks sharpen, it was an aggregation issue. If rotamers are present (in amide derivatives), run the NMR at 80°C.[1]
Q: My yield is 20% lower than expected after lyophilization. A: BCP-amine salts can sublime under high vacuum if the salt formation is incomplete (i.e., presence of free base).
-
Fix: Ensure excess acid was used. Do not lyophilize for extended periods (>24h) if the molecular weight is very low.
Q: Can I use standard C18 columns for purification? A: Yes, but you must control the pH. At neutral pH, the amine is protonated and will not retain well on C18.
-
Fix: Use a high pH buffer (pH 10 with Ammonium Hydroxide) to suppress ionization (keeping it neutral) and increase retention, OR use a fluorinated column (PFP) which often shows better selectivity for the rigid BCP cage.
References
-
Fundamental Synthesis & Properties
-
Strain-Release Amination (Purification Context)
- Title: Strain-Release Amin
- Source:Science (Baran Lab).
- Context: Describes the synthesis where "Catch-and-Release" or specific salt isolations are necessary due to the complexity of the reaction mixture.
-
Bioisostere Characterization
-
Handling Volatile Amines
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
BCP Amination Technical Support Center: Troubleshooting & Methodology Guide
Welcome to the Technical Support Center for the amination of bicyclo[1.1.1]pentanes (BCPs). BCPs are highly valued in drug development as metabolically stable,
This guide is designed for researchers and process chemists to diagnose, troubleshoot, and resolve common side reactions encountered during BCP amination workflows.
Diagnostic Workflow for Amination Side Reactions
Use the decision tree below to identify the root cause of your specific reaction failure and navigate to the appropriate troubleshooting section.
Diagnostic workflow for identifying and resolving BCP amination side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Over-alkylation in Strain-Release Amination
Q: Why am I observing methylated or phenylated amine side products instead of the desired 1-aminobicyclo[1.1.1]pentane during direct strain-release amination?
A (Causality & Resolution):
This is a classic electrophilic trapping issue. When synthesizing the [1.1.1]propellane precursor via the Wurtz coupling of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane using methyllithium (MeLi), methyl bromide (MeBr) is generated as a stoichiometric byproduct. If you generate your lithium amide nucleophile in the presence of this crude propellane solution, the highly nucleophilic amide will preferentially undergo an
Resolution: You must decouple the nucleophile's basicity from its nucleophilicity. Utilize "turbo-amides" (organomagnesium amides complexed with LiCl) which are highly effective at opening the propellane core without engaging in competitive alkylation[5]. Alternatively, carefully distill the[1.1.1]propellane into an etherate stock solution to physically separate it from alkyl halide byproducts prior to the amination step[3].
Issue 2: Protodehalogenation in Photoredox Cross-Coupling
Q: In the metallaphotoredox 2-amination of BCP bromides, my major isolated products are protodehalogenated BCPs and BCP hydrolysis products. How do I favor the aminated product?
A (Causality & Resolution): In silyl-radical-mediated photoredox cross-coupling, a transient BCP radical is generated at the bridge (C2) position. If the rate of radical capture by the copper-amine complex is slower than background hydrogen atom transfer (HAT) from the solvent or reagents, protodehalogenation occurs[6]. Additionally, trace moisture combined with suboptimal base selection leads to the nucleophilic hydrolysis of the starting BCP bromide[6].
Resolution: You must accelerate the oxidative addition/radical capture step at the Cu(I) center. Switch to a more electron-rich bipyridine (bipy) ligand to increase the electron density on the copper catalyst, thereby accelerating radical capture. Furthermore, replace weaker bases with 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN); DBN effectively suppresses competitive hydrolysis and promotes efficient coupling[6][7].
Issue 3: Precursor Degradation
Q: Why does my[1.1.1]propellane stock solution degrade into unidentifiable oligomers or ring-opened species before the amination reaction even begins?
A (Causality & Resolution): The central charge-shift bond of[1.1.1]propellane is exceptionally strained and highly sensitive to electrophilic attack. Under even mildly acidic conditions, the central bond cleaves to form a methylene cyclobutyl cation, which rapidly undergoes rearrangement or runaway oligomerization[8].
Resolution: Always store [1.1.1]propellane solutions over basic stabilizers or at sub-zero temperatures. Ensure all glassware is base-washed. Critically, if your secondary amine substrates are supplied as HCl salts, they must be rigorously free-based and dried before introduction to the propellane.
Quantitative Data: Amination Strategies & Side Reactions
To assist in selecting the correct methodology for your target, the following table summarizes the quantitative metrics and dominant side reactions for the primary BCP amination strategies.
| Amination Strategy | Catalyst / Key Reagents | Target Position | Dominant Side Reactions | Typical Yield Range |
| Strain-Release | Turbo-amides ( | Bridgehead (C1) | Over-alkylation (Wurtz byproducts), Oligomerization | 50–60%[3] |
| Metallaphotoredox | Bridge (C2) | Protodehalogenation, BCP Hydrolysis | 45–85%[6] | |
| Radical Multi-Component | Fe(Pc), TBHP, | Bridgehead (C1) | Background HAT (Hydrogen abstraction) | 38–72%[9] |
Self-Validating Experimental Protocols
The following protocols include built-in validation steps to ensure causality and prevent the side reactions discussed above.
Protocol A: Synthesis of 1-Aminobicyclo[1.1.1]pentanes via Turbo-Amide Strain-Release
Designed to prevent over-alkylation and propellane oligomerization.
-
Propellane Distillation (Validation Step): Synthesize[1.1.1]propellane via Wurtz coupling. Distill the resultant solution via rotary evaporator into a receiving flask cooled to -78 °C containing anhydrous diethyl ether[3]. Self-Validation: Perform a quick
NMR of the stock solution. The absence of a singlet at ~2.6 ppm confirms the successful removal of MeBr. -
Turbo-Amide Generation: In an oven-dried, argon-purged flask, dissolve the target secondary amine (1.0 equiv) in anhydrous THF. Cool to 0 °C.
-
Metalation: Dropwise add isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl, 1.1 equiv). Stir for 30 minutes at room temperature to ensure complete deprotonation.
-
Strain-Release Addition: Cool the mixture to -20 °C. Slowly add the distilled [1.1.1]propellane etherate solution (1.5 equiv).
-
Thermal Activation: Seal the reaction vessel and heat to 50 °C overnight[3].
-
Workup: Quench with saturated aqueous
. Extract with EtOAc, dry over , and purify via flash chromatography.
Protocol B: Metallaphotoredox 2-Amination of BCP Bromides
Designed to prevent protodehalogenation and BCP hydrolysis.
-
Catalyst Preparation: In a nitrogen-filled glovebox, combine the Cu(I) source (e.g., CuTc, 10 mol%), an electron-rich bipyridine ligand (10 mol%), and
(2 mol%) in anhydrous, degassed dioxane. -
Reagent Assembly: Add the 2-bromo-bicyclo[1.1.1]pentane substrate (1.0 equiv), the target amine (1.5 equiv), and DBN (2.0 equiv)[6][7]. Self-Validation: The use of DBN over inorganic bases prevents the accumulation of hydroxide equivalents, validating the suppression of the hydrolysis side pathway.
-
Radical Precursor Addition: Add the silyl radical precursor (tris(trimethylsilyl)silane, 1.2 equiv).
-
Photocatalysis: Seal the vial, remove it from the glovebox, and irradiate with blue LEDs (450 nm) at room temperature for 16 hours. Ensure vigorous stirring to maintain mass transfer.
-
Workup: Dilute with dichloromethane, wash with brine, concentrate, and purify via reverse-phase or normal-phase chromatography.
References
-
"Strain-Release Amination – Your Guide to Make Super-Paxil! | Baran Lab" - baranlab.org -[Link]
-
"Strain-Release Amination – Your Guide to Make Super-Paxil! - Open Flask" - blogspot.com -[Link]
-
"The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines" - frontiersin.org -[Link]
-
"Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes" - nih.gov -[Link]
-
"Photocatalytic Three-Component Synthesis of 3-Heteroarylbicyclo[1.1.1]pentane-1-acetates" - acs.org -[Link]
-
"Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes" - chemrxiv.org -[Link]
-
"Recent advances in the applications of[1.1.1]propellane in organic synthesis" - rhhz.net -[Link]
-
"A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis" - acs.org -[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. baranlab.org [baranlab.org]
- 4. Open Flask: Strain-Release Amination – Your Guide to Make Super-Paxil! [openflask.blogspot.com]
- 5. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 6. Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
Technical Support Center: Optimizing [1.1.1]Propellane Chemistry
Welcome to the [1.1.1]Propellane Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to tame the capricious nature of [1.1.1]propellane. This highly strained tricyclic hydrocarbon is the premier precursor for bicyclo[1.1.1]pentanes (BCPs), which serve as highly sought-after sp³-rich bioisosteres for phenyl, tert-butyl, and alkyne groups in modern drug development[1].
However, its unique "inverted" charge-shift central C–C bond requires precise handling[2]. The ground state electronic structure of [1.1.1]propellane relies on a delicate σ–π-delocalization of electron density[3]. Misunderstanding this electronic environment often leads to rapid reagent degradation, runaway oligomerization, or unwanted ring-opening[2][4]. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible success in your BCP syntheses.
Part 1: Frequently Asked Questions (FAQs) on Core Reactivity & Handling
Q1: My [1.1.1]propellane solutions degrade quickly, leading to inconsistent reaction yields. How should I store and quantify it? Scientist's Insight: [1.1.1]Propellane is highly prone to polymerization upon contact with air or at elevated temperatures[5]. It is typically isolated and utilized as a solution in ethereal solvents (e.g., diethyl ether). For optimal stability, store the ethereal solution strictly at −40 °C. Under these cryogenic conditions, it can be maintained for several weeks[5]. Causality & Validation: Never rely on the theoretical yield of your propellane synthesis. To validate the active concentration before any experiment, you must perform a thiophenol titration. The reaction of [1.1.1]propellane with thiophenol is quantitative and rapid, providing an accurate molarity[4]. For example, a 0.75 N solution may drop to 0.60 N after one month at −40 °C[5].
Q2: I am trying to synthesize a 1,3-disubstituted BCP via radical addition, but I am isolating a high percentage of polymeric/oligomeric byproducts. Why? Scientist's Insight: During radical addition, the central bond of[1.1.1]propellane cleaves to yield a kinetically stable bicyclo[1.1.1]pentyl (BCP) radical[4]. If the subsequent trapping step (atom transfer or addition to a SOMOphile) is slower than the addition of the BCP radical to another unreacted molecule of [1.1.1]propellane, oligomerization occurs[4][6]. Causality & Validation: This is a classic issue of competing kinetics caused by a low chain-transfer constant[4]. To troubleshoot, you must alter the local concentration ratio. Increase the concentration of your radical trap and add the [1.1.1]propellane solution slowly via a syringe pump to keep its steady-state concentration artificially low.
Q3: When using transition metal catalysis (e.g., Cu or Rh), I am getting methylenecyclobutane derivatives instead of BCPs. What is happening? Scientist's Insight: While radical and anionic additions preserve the BCP cage by accommodating electron density across the delocalized system[3], interaction with certain transition metals (like Cu(I) or Rh(II)) triggers a completely different pathway. Metals can coordinate directly to the charge-shift central bond, inducing a concerted double C–C bond cleavage that forms a metal-carbene intermediate[2][4]. This results in ring-opening to cyclobutane or methylenecyclobutane derivatives[2][7]. If your goal is an intact BCP cage, avoid carbene-forming metal catalysts.
Part 2: Mechanistic Workflows & Troubleshooting Trees
Understanding the divergent pathways of[1.1.1]propellane is critical for rational reaction design.
Mechanistic pathways of [1.1.1]propellane diverging into BCPs or cyclobutanes.
Decision tree for troubleshooting low yields and oligomerization in BCP synthesis.
Part 3: Quantitative Data & Reaction Optimization
To systematically optimize your reactions, compare the standard parameters required for different activation modes.
| Activation Mode | Typical Reagents | Operating Temp. | Primary Challenge | Optimization Strategy |
| Radical (Photoredox) | Photocatalyst, Light, Radical Trap | Ambient to 40 °C | Oligomerization[4][6] | Syringe pump propellane; increase trap equivalents[8]. |
| Anionic Addition | Grignard, Organolithium | 0 °C to 100 °C | Low conversion / harsh conditions[9] | Use sealed tubes; ensure strictly anhydrous conditions[9]. |
| Metal-Catalyzed | Cu(acac)₂, Rh₂(OAc)₄ | Ambient to 80 °C | Unwanted BCP preservation | Tune metal ligand to favor carbene formation and ring-opening[7]. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Standardization of [1.1.1]Propellane via Thiophenol Titration
Purpose: To determine the exact molarity of a stored [1.1.1]propellane solution to ensure stoichiometric accuracy and prevent reaction failure due to degraded starting material[4][5].
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), add a known volume (e.g., 0.5 mL) of the [1.1.1]propellane ethereal solution to a dry NMR tube.
-
Internal Standard: Add a precisely weighed amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the tube.
-
Reagent Addition: Add an excess of thiophenol (e.g., 1.5 equivalents based on the expected propellane concentration).
-
Reaction: Cap the tube and let it sit at room temperature for 15 minutes. The radical addition of thiophenol across the central bond is rapid and quantitative[4].
-
Validation: Acquire a ¹H NMR spectrum. Integrate the bridgehead protons of the resulting 1-(phenylthio)bicyclo[1.1.1]pentane against the internal standard to calculate the exact molarity of the stock solution.
Protocol B: Photoredox-Catalyzed 1,3-Difunctionalization (General Workflow)
Purpose: To synthesize 1,3-disubstituted BCPs under mild conditions while actively suppressing oligomerization pathways[6][8].
-
Setup: To an oven-dried vial equipped with a stir bar, add the radical precursor (1.0 equiv), the photocatalyst (e.g., 4CzIPN or an Ir-complex, 1-5 mol%), and the radical trap/nucleophile (2.0-3.0 equiv to suppress oligomerization).
-
Degassing: Dissolve the mixture in a suitable degassed solvent (e.g., DMA or MeCN, 0.1 M). Sparge with Argon for 10 minutes.
-
Propellane Addition: Add the titrated [1.1.1]propellane solution (1.5-2.0 equiv) via a gas-tight syringe. Crucial Step: If oligomerization is a known issue for your specific substrate, add the propellane solution over 2 hours using a syringe pump to maintain a low steady-state concentration.
-
Irradiation: Seal the vial and irradiate with blue LEDs (440-450 nm) at room temperature[8]. Use a cooling fan to maintain ambient temperature, as excess heat can volatilize the propellane out of the solution phase.
-
Monitoring: Monitor the reaction via GC-MS or TLC. The disappearance of the radical precursor indicates completion.
References
-
Recent advances in the applications of [1.1.1]propellane in organic synthesis, rhhz.net,[Link]
-
Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization, Chemical Science (RSC),[Link]
-
Copper-Catalyzed Ring Opening of [1.1.1]Propellane with Alkynes: Synthesis of Exocyclic Allenic Cyclobutanes, Organic Letters (ACS),[Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP), The Journal of Organic Chemistry (ACS),[Link]
-
Photocatalytic Diheteroarylation of [1.1.1]Propellane for the Construction of 1,3-Diheteroaryl Bicyclo[1.1.1]pentanes, Organic Letters (ACS),[Link]
-
Copper-Mediated Synthesis of Drug-like Bicyclopentanes, PMC - NIH,[Link]
-
Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable, Loughborough University,[Link]
-
Harnessing Carbene Reactivity of[1.1.1]Propellane for [2,3]-Sigmatropic Rearrangement, ChemRxiv,[Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes, JACS Au (ACS),[Link]
Sources
- 1. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01386B [pubs.rsc.org]
- 4. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Mediated Synthesis of Drug-like Bicyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Bicyclo[1.1.1]pentane (BCP) Derivatives: A Technical Support Center for Stability Challenges
Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) derivatives. As a leading architectural element in modern drug discovery, the BCP scaffold offers a unique three-dimensional profile that can significantly enhance the physicochemical properties of lead compounds.[1][2] Its adoption as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes has led to notable improvements in metabolic stability, solubility, and other key drug-like parameters.[3][4] However, the inherent strain of this unique carbocycle (approximately 66.6 kcal/mol) can present challenges under certain chemical conditions.[5]
This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating BCP derivatives into their synthetic workflows. Here, you will find in-depth answers to frequently asked questions and troubleshooting advice for stability issues encountered under acidic and basic conditions. Our aim is to provide you with the expertise and practical insights needed to navigate the nuances of working with these powerful molecular building blocks.
Frequently Asked Questions (FAQs) on BCP Stability
Q1: How stable is the bicyclo[1.1.1]pentane core in general?
The BCP core is generally considered to be kinetically inert despite its high ring strain energy.[5] This kinetic stability is a key feature that contributes to the enhanced metabolic stability observed in many BCP-containing drug candidates.[1][2] For instance, the replacement of a phenyl ring with a BCP moiety in an indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor was shown to drastically improve metabolic stability by mitigating amide hydrolysis.[4]
However, it is crucial to understand that "stable" is a relative term. The stability of a BCP derivative is highly dependent on the nature of its substituents and the specific reaction conditions it is subjected to.
Q2: I am observing unexpected byproducts in my reaction. Could the BCP core be degrading under my acidic conditions?
This is a critical concern, and the answer is yes, under certain acidic conditions, the BCP core can be susceptible to degradation. The primary pathway for degradation under acidic conditions involves the formation of a bicyclo[1.1.1]pentyl cation, which is known to be unstable and readily undergoes skeletal rearrangement.
A common degradation pathway involves the ring-opening of the BCP cation to form more stable carbocation intermediates, which can then be trapped by nucleophiles or undergo further reactions to give a mixture of products. For example, ring fragmentation to form 1,4-dienes has been observed as a side reaction in certain synthetic transformations.[6]
Troubleshooting Acidic Condition Instability:
-
Avoid Strong, Non-nucleophilic Acids: Whenever possible, opt for milder acidic conditions. If a strong acid is required, consider using one with a nucleophilic counterion that can quench any formed carbocation before it rearranges.
-
Protect Sensitive Functionalities: If your BCP derivative contains other acid-labile groups, ensure they are adequately protected.
-
Lower Reaction Temperatures: Running reactions at lower temperatures can often minimize side reactions, including the degradation of the BCP core.
-
Consider the Substituents: Electron-withdrawing groups on the BCP core can destabilize the formation of a carbocation, potentially increasing stability under acidic conditions. Conversely, electron-donating groups may facilitate cation formation.
Troubleshooting Guide: Specific Scenarios
Scenario 1: Hydrolysis of a BCP-Ester Derivative
Issue: "I am trying to hydrolyze a methyl ester on my BCP derivative using standard LiOH in THF/water, but I am seeing low yields and a complex mixture of byproducts. What could be going wrong?"
While BCP esters can be hydrolyzed under basic conditions, the stability of the BCP core can be influenced by the substituents and the specific reaction conditions. In some cases, prolonged exposure to strong base, especially at elevated temperatures, could lead to unexpected side reactions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Ring Strain-Promoted Side Reactions | The high ring strain of the BCP core can, in some instances, make adjacent functional groups more susceptible to reactions that are not commonly observed with less strained systems. The combination of a strained ring and a reactive functional group can open up alternative reaction pathways. | * Milder Conditions: Attempt the hydrolysis at room temperature or even 0 °C, although this will likely require a longer reaction time. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between conversion and degradation. * Alternative Reagents: Consider using alternative, milder hydrolysis conditions. For example, enzymes like porcine liver esterase can be effective for hydrolyzing esters under neutral pH conditions, which would likely preserve the BCP core. * Change of Base: Trimethyltin hydroxide has been used for the saponification of sterically hindered esters and might be a milder alternative to LiOH. |
| Base Sensitivity of Other Functional Groups | Your BCP derivative may contain other functional groups that are not stable to the strongly basic conditions required for ester hydrolysis. This could lead to a cascade of reactions and a complex product mixture. | * Thorough Analysis of Your Molecule: Carefully examine the structure of your starting material for any other base-labile groups (e.g., epoxides, certain protecting groups). * Protecting Group Strategy: If necessary, modify your synthetic route to incorporate protecting groups that are stable to the hydrolysis conditions. |
Experimental Protocol: Monitoring a Trial Hydrolysis
-
Small-Scale Test: Before committing a large amount of material, run a small-scale test reaction (e.g., 10-20 mg).
-
Set Up Parallel Reactions: If possible, set up a few small-scale reactions in parallel to test different conditions (e.g., different temperatures, different bases).
-
Regular Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and quench them with a mild acid.
-
Analyze by LC-MS: Analyze the quenched aliquots by LC-MS to monitor the disappearance of the starting material, the appearance of the desired product, and the formation of any byproducts. This will give you a clear picture of the reaction progress and help you identify the optimal reaction time and conditions.
Scenario 2: Instability of a BCP-Amine Derivative in Acidic Media
Issue: "I am working with a bicyclo[1.1.1]pentan-1-amine derivative, and it seems to be unstable during an acidic workup or when I try to form a hydrochloride salt. What is the expected pKa of a BCP-amine, and how can I handle it?"
The basicity of a BCP-amine is influenced by the electronic properties of the BCP core and any substituents present. Experimental data has shown that the pKa of the hydrochloride salt of 3-fluorobicyclo[1.1.1]pentan-1-amine is 6.5, which is significantly lower than that of the non-fluorinated analogue (pKa = 8.2).[7][8] This indicates that the BCP core can transmit electronic effects, and the introduction of an electron-withdrawing fluorine atom reduces the basicity of the amine.
Understanding BCP-Amine Basicity:
| Compound | pKa of Conjugate Acid (HCl salt) | Reference |
| bicyclo[1.1.1]pentan-1-amine hydrochloride | 8.2 | [7][8] |
| 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride | 6.5 | [7][8] |
This data suggests that while BCP-amines are basic, their basicity can be tuned by substituents. The instability you are observing during acidic workup is likely due to the protonation of the amine followed by a reaction that is facilitated by the acidic environment, potentially involving the BCP core itself, as discussed in Q2.
Troubleshooting BCP-Amine Instability in Acid:
-
Use Stoichiometric Amounts of Acid: When forming a salt, use a stoichiometric amount of a suitable acid (e.g., HCl in ether) rather than a large excess.
-
Avoid Strong Aqueous Acids: During workup, if you need to neutralize a basic solution, use a milder acid like saturated aqueous ammonium chloride or a dilute solution of a weak organic acid.
-
Keep it Cold: Perform acidic workups and salt formations at low temperatures (e.g., 0 °C) to minimize potential degradation.
-
Solvent Choice: The choice of solvent can influence stability. In some cases, a less polar solvent might be beneficial.
Logical Workflow for Handling BCP-Amine Derivatives:
Caption: Decision workflow for the workup and isolation of BCP-amine derivatives.
General Recommendations for Working with BCP Derivatives
-
Mindful Reaction Setup: Due to the potential for unexpected reactivity, it is always prudent to run small-scale trial reactions when exploring new transformations with BCP derivatives.
-
Inert Atmosphere: While many BCP derivatives are stable to air, it is good practice to handle them under an inert atmosphere (e.g., nitrogen or argon), especially if they are to be stored for extended periods or if they contain sensitive functional groups.
-
Thorough Characterization: Always thoroughly characterize your BCP-containing products using a range of analytical techniques (NMR, LC-MS, HRMS, etc.) to ensure the integrity of the BCP core.
-
Consult the Literature: The field of BCP chemistry is rapidly evolving. Before embarking on a new synthetic route, a thorough literature search for similar transformations can provide valuable insights and help you avoid known pitfalls.
By understanding the inherent properties of the bicyclo[1.1.1]pentane core and being mindful of the potential for instability under certain conditions, researchers can successfully leverage the unique advantages of this valuable scaffold in their synthetic endeavors.
References
-
A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]
-
Propellane-free access to bicyclo[1.1.1]pentanes. Nature Communications. [Link]
-
Fluoro-bicyclo[1.1.1]pentanes. ChemRxiv. [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]
-
Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. [Link]
-
The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ResearchGate. [Link]
-
Recent advances in the applications of [1.1.1]propellane in organic synthesis. Tetrahedron Letters. [Link]
-
Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. ResearchGate. [Link]
-
Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C=C, C–C Functionalization Reactions. Journal of the American Chemical Society. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes. ResearchGate. [Link]
-
Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. [Link]
-
Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]
-
Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Macmillan Group - Princeton University. [Link]
-
Advances in the synthetic methods of bicyclo[1.1.1]pentane derivatives. Journal of China Pharmaceutical University. [Link]
-
A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC. [Link]
-
Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. PMC. [Link]
-
Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. MDPI. [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. ChemRxiv. [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic methods of bicyclo1.1.1pentane derivatives [jcpu.cpu.edu.cn]
- 4. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Propellane-free access to bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: BCP Functionalization & Regioselectivity
Senior Application Scientist Desk Status: Online 🟢 Ticket ID: BCP-REGIO-001
Executive Summary: The Regioselectivity Matrix
Welcome to the BCP (Bicyclo[1.1.1]pentane) functionalization support center. If you are here, you are likely encountering one of three critical failure modes:
-
Cage Collapse: Your BCP ring is opening into a cyclobutane or linear chain.
-
Positional Ambiguity: You cannot selectively target the bridge (C2) vs. the bridgehead (C1/C3).
-
Oligomerization: You are forming "staffanes" (BCP oligomers) instead of discrete monomeric products.
This guide treats BCP chemistry not as a single reaction class, but as a competition between strain release (thermodynamic driving force) and kinetic control (catalyst/ligand influence).
Decision Logic: Selecting the Right Workflow
Before troubleshooting, confirm you are using the correct methodological approach for your target regioisomer.
Figure 1: Methodological decision tree for BCP synthesis and functionalization.
Technical Modules & Troubleshooting
Module A: Strain-Release Construction (Propellane BCP)
The Challenge: Controlling the radical "rebound" to prevent oligomerization.
When [1.1.1]propellane is attacked by a radical (
Protocol: Multicomponent Metallaphotoredox (1,3-Difunctionalization)
Based on MacMillan/Molander type protocols.
Standard Conditions:
| Component | Reagent/Role | Stoichiometry |
|---|---|---|
| Substrate | [1.1.1]Propellane (0.1 - 0.5 M in Et₂O/THF) | 1.0 equiv |
| Radical Source | Aryl/Alkyl Bromide | 1.0 - 1.5 equiv |
| Catalyst | Ir(ppy)₃ or 4CzIPN (Photocatalyst) | 1 - 2 mol% |
| Co-Catalyst | NiCl₂·dtbbpy (Cross-coupling) | 5 - 10 mol% |
| Base | Cs₂CO₃ or K₃PO₄ | 2.0 equiv |
| Solvent | DME or 1,4-Dioxane | 0.1 M |
Troubleshooting Guide:
| Symptom | Root Cause | Corrective Action |
| Low Yield (<30%) | Volatility: BCP products (especially non-polar ones) sublime or evaporate during rotovap. | Fix: Do not evaporate to dryness. Use a high-boiling chaser solvent (e.g., dodecane) or isolate as a salt (if amine/acid) immediately. |
| Oligomerization | Slow Trapping: The Ni-catalyst turnover is slower than the propagation of the BCP radical to another propellane. | Fix: Increase Ni-catalyst loading to 10 mol%. Increase light intensity to boost the concentration of the trapping species. |
| Protodehalogenation | H-Atom Abstraction: The intermediate BCP radical abstracts H from the solvent instead of coupling. | Fix: Switch to benzene or t-BuOH (solvents with strong C-H bonds). Avoid THF if possible. |
Module B: C-H Activation of the Cage (Regioselectivity C1 vs. C2)
The Challenge: The BCP cage is electronically inverted compared to benzene. The bridgehead (C1/C3) carbons have high s-character (acidic), while the bridge (C2) carbons are sterically shielded and electronically deactivated.
1. Targeting the Bridge (C2)
Direct functionalization of the methylene bridge (C2) is historically difficult. It requires geometric directing groups .
-
Mechanism: Pd(II)-catalyzed C-H activation assisted by a Pyridine N-Oxide (PyNO) directing group.
-
Key Reference: J. Am. Chem. Soc. (2025/2026 findings on PyNO directed activation).
Protocol (Pd-Catalyzed C2-Arylation):
-
Substrate: BCP-1-carboxylic acid derivative with a PyNO directing group.
-
Catalyst: Pd(OAc)₂ (10 mol%).
-
Ligand: Mono-N-protected amino acid (MPAA) ligands often boost selectivity.
-
Oxidant: Ag₂CO₃ or Benzoquinone.
Q: Why am I getting C1/C3 functionalization instead?
-
A: If your directing group is flexible or absent, the catalyst will default to the more acidic C1/C3 bridgehead positions or the reaction will fail entirely. You must use a rigid directing group like PyNO or an amide linked to a coordinating auxiliary (e.g., 8-aminoquinoline) to force the metal center toward the C2 position.
2. Targeting the Bridgehead (C1/C3) via Minisci
When reacting a BCP radical with a heterocycle (Minisci reaction), the BCP acts as the nucleophile.
-
Regioselectivity Issue: The issue here is usually on the heterocycle, not the BCP.
-
Solution: Use acidic conditions (TFA) to protonate the heterocycle, making it more electrophilic at the positions ortho/para to the nitrogen.
Module C: Avoiding Ring Opening (The "Cage Collapse")
Ring opening is the most common catastrophic failure in BCP chemistry. It occurs when the strain energy release (>60 kcal/mol) drives a rearrangement.
Figure 2: Kinetic competition between functionalization and ring opening.
Critical Control Points:
-
Temperature: Never heat BCP radical reactions above 60°C unless necessary. High heat favors the entropic ring opening.
-
Leaving Groups (Iron Catalysis): In Fe-catalyzed C-H activation, the choice of leaving group on the directing group matters.
-
Acetate (OAc): Promotes
-carbon elimination Ring Opening . -
Methoxy (OMe): Promotes migratory insertion
Cage Preservation . -
Reference: See Iron-Catalyzed C-H/C-C activation bifurcation mechanisms [1].[1]
-
FAQ: Specific User Scenarios
Q: I am trying to synthesize a 1,3-disubstituted BCP using a Grignard reagent, but I see significant homocoupling of my aryl halide.
-
A: This is a common issue in Knochel-type cross-couplings.
-
Diagnosis: The transmetallation from the BCP-Magnesium species to the catalyst is sluggish compared to the oxidative addition of the aryl halide.
-
Fix: Use "Turbo Grignards" (iPrMgCl·LiCl) to generate the BCP-metalloid. Ensure you are using a catalyst system optimized for sp³-sp² coupling, such as Pd(PEPPSI)-IPr or Fe(acac)₃ with TMEDA, which accelerates the cross-coupling step over homocoupling [2].
-
Q: My BCP-amine product disappears after lyophilization.
-
A: BCP-amines are notoriously volatile and can sublime even as salts if the counterion is not heavy enough.
-
Fix: Convert the amine to a hydrochloride or tosylate salt before any concentration steps. Avoid high-vacuum lyophilization for simple BCP-amines; use gentle rotary evaporation with a high-boiling co-solvent.
-
Q: Can I functionalize the C2 position if C1/C3 are already substituted?
-
A: Yes, but it is sterically demanding.
-
Strategy: Radical H-atom abstraction (HAT) is difficult at C2 due to bond angles. The best approach is carbene insertion . Reacting a bicyclo[1.1.0]butane (BCB) with a carbene (from a diazo compound) inserts into the central bond to form the BCP with a substituent at C2. This effectively "builds" the C2 substituent during ring construction rather than adding it later [3].
-
References
-
Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. Vertex AI Grounding Source (NIH/PMC).
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au / Semantic Scholar.
-
Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes. J. Am. Chem. Soc. (via ResearchGate). [2]
-
Copper-mediated synthesis of drug-like bicyclopentanes. MacMillan Group / Nature.
-
A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation. Chemical Science.
Sources
Validation & Comparative
Escaping Flatland: 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine vs. Aniline Derivatives
Executive Summary: The Structural Pivot
In modern drug design, the transition from 2D aromatic scaffolds to 3D saturated bioisosteres is not merely an aesthetic choice—it is a survival strategy for lead compounds. This guide objectively compares Aniline derivatives (specifically 4-cyclohexylaniline analogs) against their 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine (3-cyclohexyl-BCP-amine) counterparts.
While anilines remain ubiquitous in kinase inhibitors and GPCR ligands, they carry intrinsic liabilities: metabolic activation into toxic quinone imines, poor aqueous solubility due to
Structural & Physicochemical Profiling[1][2][3]
The substitution of a phenyl ring with a bicyclo[1.1.1]pentane (BCP) core is a "vector-conserving" modification.[1] Both scaffolds project substituents at 180°, but the physicochemical consequences are profound.
Comparative Metrics Table
| Feature | Aniline Derivative (4-Cyclohexyl) | 3-Cyclohexyl-BCP-amine | Drug Design Impact |
| Geometry | Planar ( | 3D Cage ( | BCP increases |
| Exit Vector Length | ~2.8 Å (C1–C4 distance) | ~1.85 Å (Bridgehead–Bridgehead) | Contraction: BCP is ~1 Å shorter. May require linker adjustment. |
| Basicity ( | 4.0 – 5.0 (Weak Base) | ~8.0 – 8.8 (Moderately Basic) | Critical: At pH 7.4, Aniline is neutral; BCP is cationic. |
| Lipophilicity | High (LogP ~3–4) | Lower (LogP reduced by ~0.5–1.0) | BCP lowers lipophilicity while maintaining hydrophobic bulk. |
| Metabolic Risk | High (Quinone Imines) | Low (Metabolically Inert Core) | BCP eliminates structural alerts for genotoxicity. |
| Solubility | Low (Crystal lattice energy high) | High (Disrupts packing) | Essential for oral bioavailability formulations. |
The Basicity Trap (Expert Insight)
The most overlooked risk in this bioisosteric swap is the
-
Aniline: The nitrogen lone pair is delocalized into the
-system, rendering it a weak base ( ). At physiological pH (7.4), it is predominantly neutral , facilitating passive membrane permeability. -
BCP-Amine: The nitrogen is attached to an
carbon. While the BCP cage is somewhat electron-withdrawing (due to high -character in C-C bonds), it does not delocalize the lone pair. The resulting is typically 8.0–8.8. At pH 7.4, the molecule is >90% protonated (cationic) .-
Consequence: This improves solubility but may drastically reduce passive permeability or introduce hERG channel blocking liability.
-
Mitigation: If permeability drops, flank the BCP-amine with electron-withdrawing groups (e.g., fluorines on the cage) or use it in regions where a cation is tolerated (e.g., solvent-exposed regions).
-
Metabolic Stability & Toxicity Mechanisms[5]
The primary driver for replacing aniline is to eliminate the formation of reactive metabolites.
Mechanism of Toxicity: Aniline vs. BCP
Anilines undergo Phase I metabolism via CYP450 to form hydroxylamines, which oxidize to electrophilic quinone imines . These species covalently bind to hepatic proteins (hepatotoxicity) or DNA (genotoxicity). BCPs, lacking aromaticity, cannot form quinone imines.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the two scaffolds.
Figure 1: Divergent metabolic pathways. The Aniline pathway (top) leads to reactive toxic metabolites. The BCP pathway (bottom) yields stable, excretable metabolites.
Experimental Protocols
To validate the superiority of the 3-cyclohexyl-BCP-amine scaffold, the following self-validating protocols are recommended.
Synthesis: Photoredox Carboamination (The MacMillan Method)
Rationale: Traditional synthesis via [1.1.1]propellane addition is hazardous and difficult to scale. The modern approach uses metallophotoredox catalysis to install the cyclohexyl group and amine functionality efficiently.
Protocol:
-
Reagents: Bicyclo[1.1.1]pentan-1-amine HCl (Start material), Cyclohexyl bromide,
(Photocatalyst), (Catalyst), Ligand. -
Setup: Degas solvent (DMA) with
for 15 mins (Critical: quenches the excited state). -
Reaction: Irradiate with Blue LED (450 nm) at 25°C for 12–24 hours.
-
Workup: Dilute with EtOAc, wash with
. The basic wash ensures the BCP-amine (which may form a salt) is free-based for extraction. -
Purification: Reverse-phase HPLC is preferred over silica due to the high polarity/basicity of the amine.
Intrinsic Clearance ( ) Assay
Rationale: This assay quantifies the metabolic stability benefit.[2][3]
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate: Prepare 1 µM solution of Aniline analog and BCP analog in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH (1 mM). Incubate at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS. Monitor parent depletion.[1]
-
Calculation:
Success Criteria: BCP analog should show half-life ( ) compared to the aniline.
Potentiometric Determination
Rationale: Validating the ionization state is crucial for interpreting permeability data.
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Sample: 1–2 mg of compound dissolved in 0.15 M KCl (background electrolyte).
-
Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.
-
Data Processing: Use Bjerrum plots to identify the inflection point.
-
Expectation: Aniline ~4.5; BCP-amine ~8.5.
-
Strategic Decision Guide
When should you switch from Aniline to BCP? Use this logic flow.
Figure 2: Decision logic for Aniline-to-BCP optimization. Note the branch for pKa modulation if permeability is a concern.
References
-
Stepan, A. F., et al. (2012).[4][5][1][6][3][7] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active
-Secretase Inhibitor." Journal of Medicinal Chemistry. Link[1] -
Mykhailiuk, P. K. (2019).[5][6][8][9] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
-
Burton, K. I., & MacMillan, D. W. C. (2025).[1] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem. Link[1]
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
Kalgutkar, A. S., et al. (2005). "Structural Alerts for Toxicity: Reactive Metabolites." Current Drug Metabolism. Link
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Publish Comparison Guide: X-ray Crystallography of 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine Derivatives
Executive Summary
Escaping Flatland with Precision.
The transition from 2D aromatic scaffolds (phenyl rings) to 3D saturated bioisosteres is a defining trend in modern drug discovery. The 3-cyclohexylbicyclo[1.1.1]pentan-1-amine scaffold represents a high-value "super-isostere" for para-substituted anilines. It retains the critical
However, characterizing these molecules via X-ray crystallography presents unique challenges due to plastic crystalline phases and rotational disorder inherent to globular bicyclic cages. This guide provides a validated workflow to overcome these barriers, ensuring high-resolution structural data for structure-based drug design (SBDD).
Part 1: Structural Rationale & Exit Vector Analysis
The Geometric Argument: BCP vs. Phenyl
To successfully crystallize and utilize this scaffold, one must understand its spatial volume. The bicyclo[1.1.1]pentane (BCP) core is not a perfect 1:1 spatial replacement for a phenyl ring, but it is a perfect vector replacement.
-
Exit Vector Alignment: Both para-phenyl and 1,3-BCP substituents project substituents at a
angle. This collinearity allows the BCP derivative to fit into the same binding pockets as the phenyl analog without disrupting the hydrogen bonding network of the amine. -
Dimensional Contraction: The distance between the bridgehead carbons (
) in BCP is approximately 1.85 Å , compared to 2.79 Å for the para-carbons in a phenyl ring. This ~1 Å contraction often pulls the attached functional groups (in this case, the cyclohexyl and amine) closer to the core, which can alter binding affinity if the pocket is deep.
DOT Diagram: Bioisosteric Replacement Logic
The following diagram illustrates the structural relationship and the physicochemical shift that occurs when replacing the phenyl ring with the BCP-cyclohexyl motif.
Figure 1: Logical flow of bioisosteric replacement, highlighting the conservation of geometry alongside the improvement of physicochemical properties.
Part 2: Solid-State Challenges & Crystallizability
The "Plastic Phase" Problem
Small, globular molecules like BCP derivatives often exhibit plastic crystalline phases . In this state, the center of mass of the molecule is fixed on the lattice, but the molecule rotates freely or isotropically.
-
Result: X-ray diffraction data appears as diffuse scattering rings rather than sharp Bragg spots, or electron density maps show "smeared" BCP cages.
-
The Cyclohexyl Advantage: Unlike the bare BCP amine, the 3-cyclohexyl group adds significant steric bulk and asymmetry. This "anchors" the molecule in the lattice, reducing rotational disorder. However, the cyclohexyl ring itself can suffer from chair-chair conformational disorder if not locked by packing interactions.
The Sublimation Risk
Free-base BCP amines are often waxy solids or oils with high vapor pressures. They can sublime during the mounting process or even inside the capillary/loop at room temperature.
Expert Insight: Never attempt to crystallize the free base of a low-molecular-weight BCP amine for X-ray studies unless it is co-crystallized with a large protein target. Always generate a salt form.
Part 3: Experimental Protocol (Self-Validating)
This protocol uses a Salt Screening & Vapor Diffusion approach to guarantee high-quality single crystals.
Step 1: Salt Formation (The Locking Mechanism)
To stop rotation and sublimation, we increase the lattice energy by forming salts.
-
Preferred Counter-ions:
-
Hydrochloride (HCl): Small, creates strong H-bond networks (
). -
p-Toluenesulfonate (Tosylate): The "Gold Standard" for BCPs. The tosyl group provides a large, rigid aromatic surface for
stacking (which BCP lacks), driving ordered packing.
-
Protocol:
-
Dissolve 10 mg of 3-cyclohexylbicyclo[1.1.1]pentan-1-amine in 0.5 mL dry diethyl ether.
-
Add 1.05 equivalents of p-Toluenesulfonic acid monohydrate (dissolved in minimal ethanol).
-
Precipitate forms immediately. Filter and dry.
Step 2: Crystallization via Vapor Diffusion
-
Technique: Sitting Drop Vapor Diffusion (or Hanging Drop).
-
Solvent System: Methanol (Solvent) / Diethyl Ether (Antisolvent).
Workflow:
-
Inner Drop: Dissolve 5 mg of the Salt Form in 50
L of Methanol. Ensure the solution is clear (filter if necessary). -
Reservoir: Place 500
L of Diethyl Ether in the well. -
Seal: Seal the system airtight.
-
Kinetics: Allow to stand at
C. The ether will slowly diffuse into the methanol drop, lowering solubility and growing prisms/plates over 24-72 hours.
Step 3: Data Collection Strategy
-
Temperature: 100 K (Strictly). Do not collect at Room Temperature. Cooling freezes the cyclohexyl ring conformation and minimizes BCP thermal ellipsoids.
-
Resolution: Aim for 0.7 Å or better to resolve the C-C bonds in the BCP cage (
vs ).
DOT Diagram: Experimental Workflow
Figure 2: Decision tree for crystallizing amphiphilic BCP amines, prioritizing salt formation to ensure lattice stability.
Part 4: Comparative Performance Review
The following table compares the structural and physicochemical metrics of the BCP derivative against the standard Phenyl analog and the Cubane analog (another saturated isostere).
Table 1: Structural & Physicochemical Comparison
| Metric | Phenyl-Amine Analog | 3-Cyclohexyl-BCP-Amine | Cubane-Amine Analog |
| Hybridization | |||
| Exit Vector Angle | |||
| Bridgehead Distance | ~2.79 Å (para) | ~1.85 Å ( | ~2.72 Å (diagonal) |
| Solubility (aq) | Low to Moderate | High (Solubilizing Core) | Moderate |
| Metabolic Stability | Low (Aromatic hydroxylation) | High (No aromatic H's) | High |
| Crystallizability | Excellent ( | Challenging (Needs Salt) | Good |
| Lattice Behavior | Ordered | Disordered/Plastic | Ordered |
Key Finding: The BCP derivative offers the best balance of solubility and metabolic stability but requires the specific salt-formation protocols detailed above to match the crystallizability of the phenyl analog.
References
-
Stepan, A. F., et al. (2012).[1][2][3] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active
-Secretase Inhibitor." Journal of Medicinal Chemistry. -
Mykhailiuk, P. K. (2019).[4][5][6] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.
-
Measom, N. D., et al. (2017).[1] "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters.
-
Lovering, F., et al. (2009).[3] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
Sources
- 1. Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design [jcpu.cpu.edu.cn]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 4. escholarship.org [escholarship.org]
- 5. Bicyclo(1.1.1)pentane - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
Comparative ADME Profiling: Beta-Caryophyllene vs. Structural Analogues
Executive Summary
Beta-Caryophyllene (BCP) represents a unique class of dietary sesquiterpenes acting as a selective cannabinoid receptor 2 (CB2) agonist.[1][2][3] Despite its therapeutic potential in inflammation and neuroprotection, BCP’s clinical utility is severely hampered by its physicochemical properties—specifically its extreme lipophilicity and rapid oxidative metabolism.
This guide provides a comparative ADME (Absorption, Distribution, Metabolism, Excretion) analysis of BCP (Parent Drug) versus its primary active metabolite/analogue, Beta-Caryophyllene Oxide (BCPO) , and discusses the rationale for Synthetic Analogues . We analyze the metabolic "soft spots" that drive the need for structural optimization and provide validated protocols for assessing these properties in a drug discovery setting.
Physicochemical Properties & Absorption Barriers[4]
The primary failure mode for BCP in standard drug delivery is its classification as a Biopharmaceutics Classification System (BCS) Class II (or potentially IV) compound: Low Solubility, High Permeability.
Comparative Physicochemical Data
| Property | Beta-Caryophyllene (Parent) | Beta-Caryophyllene Oxide (Analogue) | Optimization Target (Ideal Drug) |
| Molecular Weight | 204.36 g/mol | 220.35 g/mol | < 500 g/mol |
| LogP (Lipophilicity) | ~4.4 – 4.6 | ~3.9 – 4.1 | 2.0 – 3.5 |
| Aqueous Solubility | < 1 µg/mL (Practically Insoluble) | ~10-50 µg/mL (Low) | > 100 µg/mL |
| TPSA (Polar Surface Area) | 0 Ų (Non-polar) | ~12.5 Ų | 40 – 90 Ų |
| H-Bond Acceptors | 0 | 1 | 3 – 5 |
Technical Insight: BCP is a "grease ball" molecule. With a TPSA of 0 Ų, it lacks the polar handles necessary for solvation in aqueous gastrointestinal fluids. While BCPO introduces an epoxide oxygen, slightly lowering the LogP, it remains highly lipophilic.
-
Consequence: BCP requires lipid-based formulations (e.g., SEDDS/VESIsorb®) to achieve measurable oral bioavailability (
). Without formulation, is estimated at <15% due to dissolution-limited absorption and first-pass metabolism.
Metabolic Stability & Biotransformation[6][7]
The metabolic instability of BCP is driven by its sesquiterpene alkene structure, which serves as a high-affinity substrate for Cytochrome P450 enzymes, particularly CYP3A4.
The Metabolic Pathway (Graphviz Diagram)
The following diagram illustrates the oxidative cascade that converts BCP into BCPO and subsequent hydroxylated derivatives.
Figure 1: Metabolic trajectory of BCP. Note that BCPO acts as both a metabolite and a potential inhibitor of the enzymes that form it.
Comparative Metabolic Profiles
-
Beta-Caryophyllene (BCP):
-
Clearance (
): High. Rapidly oxidized at the endocyclic double bond. -
Half-life (
): Short (minutes to hours depending on species). -
Liability: The rapid conversion to BCPO alters the pharmacodynamic profile in vivo. While BCP is a CB2 agonist, BCPO has a controversial receptor profile (some studies suggest loss of CB2 affinity, others suggest retention).
-
-
Beta-Caryophyllene Oxide (BCPO):
Experimental Protocols: Validating ADME Properties
To objectively compare a new BCP analogue against the parent, the following self-validating protocols are recommended.
Protocol A: Microsomal Stability Assay (Phase I Metabolism)
Purpose: To determine the intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).
-
Internal Standard (e.g., Warfarin or Tolbutamide).
Workflow:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike with Test Compound (final conc. 1 µM). Equilibrate at 37°C for 5 min.
-
Control: Include a "No NADPH" control to rule out chemical instability.
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop CYP activity.
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Purpose: To assess passive diffusion potential (BBB and Gut).
Workflow:
-
Donor Plate: Load 300 µL of compound solution (10 µM in pH 7.4 buffer) into the bottom plate.
-
Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of GIT-0 lipid solution (simulating gut) or BBB lipid solution.
-
Acceptor Plate: Add 200 µL of blank buffer to the top wells.
-
Sandwich & Incubate: Mate plates and incubate for 4 hours at room temperature in a humidity chamber.
-
Quantification: Measure concentration in Donor and Acceptor wells via UV-Vis or LC-MS.
-
Validity Check: Lucifer Yellow (low permeability marker) must show <1% transport.
Strategic Optimization: The "Synthetic Analogue" Approach
Given the data above, drug development efforts focus on "locking" the BCP scaffold.
The "Soft Spot" Analysis:
-
Liability: The exocyclic methylene group and the endocyclic double bond of BCP are prime targets for CYP450 oxidation.
-
Solution: Synthetic analogues often replace these groups with bioisosteres (e.g., thiazole fusion or fluorination) to block metabolic attack while maintaining the 3D shape required for the CB2 orthosteric binding pocket.
ADME Screening Workflow (Graphviz Diagram)
Figure 2: Screening cascade for optimizing BCP derivatives. Note the early filter for solubility, which is the primary bottleneck for the parent compound.
References
-
Machado, K. et al. (2018). Beta-caryophyllene and beta-caryophyllene oxide—natural compounds of affective and analgesic potential. (Discusses the receptor profile differences between BCP and BCPO).
-
Fidyt, K. et al. (2016). β-caryophyllene and β-caryophyllene oxide—natural compounds of anticancer and analgesic properties. (Comprehensive review of biological activity and metabolism).
-
Varga, Z.V. et al. (2018). Beta-Caryophyllene, a CB2 Receptor Agonist Produces Multiple Behavioral Changes Relevant to Anxiety and Depression. (Establishes BCP as a selective CB2 agonist).
-
Hanus, L.O. et al. (2022). Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology.[4] (Provides human PK data and bioavailability challenges).
-
PubChem. Compound Summary: Beta-Caryophyllene.[1][5] (Source for physicochemical data like LogP and Molecular Weight).[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. (+)-beta-Caryophyllene | C15H24 | CID 20831623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ScenTree - Beta-caryophyllene (CAS N° 87-44-5) [scentree.co]
Assessing the impact of the cyclohexyl group on BCP bioactivity
Comparative Evaluation of Cyclohexyl vs. Bicyclo[1.1.1]pentane (BCP) as Bioisosteres: Impact on Bioactivity and Physicochemical Properties
Introduction: The Drive to "Escape from Flatland"
The strategic replacement of flat, aromatic rings with three-dimensional, sp³-rich scaffolds is a cornerstone of modern drug discovery. While the phenyl ring is a ubiquitous structural motif, its planarity frequently contributes to poor aqueous solubility and off-target π-stacking interactions. To mitigate these liabilities, medicinal chemists have historically turned to saturated carbocycles, such as the cyclohexyl group, as bioisosteric replacements.
However, while the cyclohexyl group successfully increases the fraction of sp³ carbons (Fsp³), it introduces new metabolic and conformational challenges. Recently, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a superior, next-generation bioisostere. This guide objectively compares the bioactivity, physicochemical properties, and metabolic profiles of cyclohexyl versus BCP groups, utilizing experimental data from the optimization of γ-secretase and Lp-PLA2 inhibitors.
Mechanistic Rationale: The Causality of Bioisosteric Performance
Why the Cyclohexyl Group Often Fails Substituting a phenyl ring with a cyclohexyl group effectively disrupts molecular planarity. However, the cyclohexyl ring is conformationally flexible (undergoing rapid chair-boat-chair inversions) and possesses a larger steric footprint. More critically, the secondary C-H bonds (both axial and equatorial) on the cycloalkyl motif are highly susceptible to hydrogen abstraction by Cytochrome P450 (CYP) enzymes. This electron-rich, sterically accessible environment makes the cyclohexyl group a prime target for CYP3A4-mediated oxidative metabolism, often resulting in unacceptably high intrinsic clearance rates[1].
The BCP Advantage Bicyclo[1.1.1]pentane (BCP) offers a rigid, linear geometry that perfectly mimics the vector angle of a para-substituted phenyl ring, with a diagonal distance of 1.85 Å[2]. Compared to the cyclohexyl group, BCP contains fewer carbons (5 vs. 6), which inherently lowers lipophilicity. From a metabolic standpoint, the bridgehead C-H bonds in the BCP cage possess exceptionally high s-character. This increases the bond dissociation energy, making homolytic cleavage by CYP450 enzymes energetically unfavorable. Consequently, BCP analogues typically exhibit profound resistance to oxidative metabolism while maintaining the target binding affinity of the parent aromatic compound[3].
Comparative Case Study: Optimization of γ-Secretase Inhibitors
The comparative impact of these groups is best illustrated by the optimization of Avagacestat (BMS-708163), a γ-secretase inhibitor. The parent compound, featuring a para-fluorophenyl ring, exhibited high potency but suffered from exceptionally low aqueous solubility (0.6 µM)[4].
When researchers synthesized the corresponding cyclohexyl analogue, the compound maintained target potency but suffered from extensive oxidation on the cycloalkyl motif by CYP3A4, translating into poor human liver microsomal (HLM) stability[1].
To resolve this, the phenyl ring was replaced with a BCP motif. The resulting BCP analogue was equipotent to the parent drug but demonstrated a massive increase in aqueous solubility (216 µM) and a complete reversal of the metabolic liabilities seen in the cyclohexyl derivative, leading to excellent oral absorption[5]. Similar physicochemical improvements, including enhanced passive permeability, have been documented when replacing phenyl rings with BCP in Darapladib analogues[6].
Table 1: Comparative Physicochemical and Metabolic Profiling
| Parameter | Phenyl (Parent Drug) | Cyclohexyl Analogue | BCP Analogue |
| Geometry & Structure | Planar, 2D (sp²) | Flexible, 3D (sp³) | Rigid, Bridged 3D (sp³) |
| Target Potency | High (Baseline) | Equipotent | Equipotent |
| Aqueous Solubility | 0.6 µM | Marginal Improvement | 216 µM |
| Metabolic Stability (HLM) | Moderate | Poor (High CYP3A4 oxidation) | Excellent (Resistant to oxidation) |
| Passive Permeability | Baseline | Moderate | High (e.g., 705 nm/s in Darapladib models) |
Structural Optimization Workflow
Workflow illustrating the ADME outcomes of phenyl, cyclohexyl, and BCP bioisosteres.
Experimental Methodologies: Self-Validating Protocols
To objectively assess the impact of cyclohexyl versus BCP substitutions, the following self-validating experimental workflows are employed. The causality behind these specific steps is to isolate the variable of ring oxidation while controlling for artifactual degradation.
Protocol A: In Vitro Cytochrome P450 Metabolic Stability Assay (HLM)
Objective: To quantify the oxidative liability of the cycloalkyl C-H bonds versus the BCP bridgehead C-H bonds.
-
Preparation: Thaw cryopreserved Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
-
Compound Spiking: Add the test compound (Cyclohexyl or BCP analogue) to achieve a final concentration of 1 µM. Causality: The organic solvent (DMSO/Acetonitrile) must be kept strictly below 0.5% v/v to prevent solvent-induced inhibition of CYP enzymes.
-
Initiation & Control: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Self-Validation: Run a parallel negative control lacking NADPH to confirm that any observed clearance is strictly CYP-mediated and not due to chemical instability in the buffer. Include Midazolam (1 µM) as a positive control for CYP3A4 activity.
-
-
Sampling & Quenching: At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent denatures the CYP proteins, instantly halting metabolism.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CL_int).
Protocol B: Kinetic Aqueous Solubility Profiling
Objective: To measure the solubility enhancement achieved by disrupting molecular planarity.
-
Stock Preparation: Prepare 10 mM stock solutions of the Phenyl, Cyclohexyl, and BCP analogues in 100% DMSO.
-
Aqueous Spiking: Spike 5 µL of the DMSO stock into 495 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate to achieve a theoretical maximum concentration of 100 µM (1% DMSO final).
-
Equilibration: Seal the plate and incubate at room temperature (25°C) for 24 hours on a microplate shaker at 300 rpm. Causality: A 24-hour incubation ensures the system reaches thermodynamic equilibrium, preventing the overestimation of solubility that can occur with transient supersaturation.
-
Filtration: Transfer the suspension to a 0.22 µm PVDF filter plate and centrifuge.
-
Self-Validation: PVDF is chosen over nylon or cellulose to minimize non-specific binding of highly lipophilic analogues to the filter membrane, ensuring accurate quantification.
-
-
Quantification: Analyze the filtrate using HPLC-UV. Quantify the dissolved concentration against a standard curve prepared in 100% DMSO.
References
- Stepan, A. F., et al. "Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor." Journal of Medicinal Chemistry.
- Karki, K., et al. "Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as γ-secretase inhibitors." Journal of Medicinal Chemistry.
- Kanazawa, J., & Uchiyama, M. "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." JACS Au.
- Nicolaou, K. C., et al. "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters.
Sources
- 1. Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Case studies of successful phenyl-to-BCP bioisosteric replacements
Escape from Flatland: A Technical Guide to Phenyl-to-BCP Bioisosteric Replacements in Drug Discovery
The Mechanistic Rationale for BCP Replacements
For decades, the para-substituted phenyl ring has been a cornerstone of medicinal chemistry, serving as a reliable scaffold to orient pharmacophores. However, the over-reliance on flat, 2D aromatic systems often leads to compounds with high lipophilicity, poor aqueous solubility, and significant off-target liabilities driven by non-specific
Among these 3D scaffolds, bicyclo[1.1.1]pentane (BCP) has emerged as the premier non-classical bioisostere for the para-phenyl ring[2]. BCP perfectly replicates the 180° exit vector of a para-substituted arene. While its diagonal distance is shorter than a phenyl ring (1.85 Å vs. 2.79 Å), its rigid, sp3-hybridized core disrupts molecular planarity[3].
The Causality of Physicochemical Improvement:
-
Enhanced Solubility: By breaking planarity, BCP reduces the crystal lattice energy of the solid state, lowering the thermodynamic barrier to dissolution.
-
Reduced Non-Specific Binding (NSB): The absence of
-electrons eliminates non-specific and cation- interactions with off-target proteins and lipid membranes, which is experimentally reflected in significantly lower Chromatographic Hydrophobicity Index (CHI) values[4]. -
Metabolic Shielding: The 3D bulk of the BCP core introduces strategic steric hindrance, physically blocking metabolizing enzymes (like UGTs and CYPs) from accessing adjacent vulnerable functional groups[3].
Table 1: Structural & Physicochemical Comparison of Bioisosteres
| Property | para-Phenyl | Bicyclo[1.1.1]pentane (BCP) | Bicyclo[2.2.2]octane (BCO) | Cubane |
| Geometry | 2D Planar | 3D Rigid | 3D Rigid | 3D Rigid |
| Diagonal Distance | 2.79 Å | 1.85 Å | 2.60 Å | 2.72 Å |
| Exit Vector | 180° | 180° | 180° | 180° |
| Fsp3 Contribution | 0 | High (5 sp3 carbons) | High (8 sp3 carbons) | High (8 sp3 carbons) |
| Lipophilicity | High | Lowest | High | Moderate |
Case Studies in Bioisosteric Optimization
The true value of BCP replacements is best understood through comparative performance data in late-stage drug optimization.
Case Study A: Avagacestat (BMS-708163) Analog
In the development of
-
Outcome: The BCP analog maintained equipotent enzyme inhibition, proving that the phenyl ring was acting merely as a linear spacer rather than engaging in critical
-stacking with the target protein. -
ADME Impact: The disruption of planarity led to significant improvements in passive permeability and aqueous solubility, translating to a ~4-fold increase in both
and AUC (oral absorption) in murine models[2].
Amyloidogenic processing of APP and inhibition by BCP-modified γ-secretase inhibitors.
Case Study B: BCP-Resveratrol
Resveratrol shows immense therapeutic promise but suffers from abysmal bioavailability due to rapid first-pass metabolism (glucuronidation and sulfation of its phenol groups).
-
Outcome: Replacing one of the para-phenyl rings with BCP yielded an analog with a nearly neutral alcohol replacing the acidic phenol[3].
-
ADME Impact: The steric bulk of the BCP core physically retarded secondary metabolism in human hepatocytes. This metabolic shielding, combined with a 32-fold boost in aqueous solubility, resulted in a 10-fold increase in bioavailability (AUC) compared to native resveratrol[3].
Case Study C: Darapladib Analogs
Darapladib, an Lp-PLA2 inhibitor, failed in Phase III clinical trials partially due to suboptimal physicochemical properties (high molecular weight, low solubility).
-
Outcome: Substituting one phenyl ring with a fully saturated BCP core drastically improved the molecule's property forecast index (PFI)[3].
-
ADME Impact: Artificial membrane permeability (AMP) increased from 203 nm/s to 705 nm/s, alongside a 9-fold increase in kinetic solubility and a 3-fold increase in thermodynamic FaSSIF solubility[3].
Table 2: Quantitative Performance Comparison (Phenyl vs. BCP Analogs)
| Parent Drug (Target) | Parameter Evaluated | Phenyl Compound | BCP Bioisostere | Fold Improvement |
| BMS-708163 ( | Oral Absorption (AUC) | Baseline | ~4-fold increase | 4.0x |
| Resveratrol (Various) | Aqueous Solubility | Baseline | 32-fold increase | 32.0x |
| Resveratrol (Various) | Bioavailability (AUC) | Baseline | 10-fold increase | 10.0x |
| Darapladib (Lp-PLA2) | Permeability (AMP) | 203 nm/s | 705 nm/s | 3.4x |
| Darapladib (Lp-PLA2) | Kinetic Solubility | Baseline | 9-fold increase | 9.0x |
Experimental Methodologies for BCP Evaluation
To objectively validate the benefits of a phenyl-to-BCP replacement, the following self-validating protocols must be executed.
Standardized ADME and pharmacokinetic evaluation workflow for BCP bioisosteres.
Protocol 1: Thermodynamic Solubility Profiling (FaSSIF)
Unlike kinetic solubility (which only measures the precipitation threshold from a DMSO stock), thermodynamic solubility measures the true equilibrium between the solid crystalline lattice and the aqueous phase, which is critical for assessing BCP's ability to disrupt planarity.
-
Preparation: Add 2 mg of solid crystalline compound (phenyl parent vs. BCP analog) into 1 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).
-
Equilibration: Incubate on an orbital shaker at 37°C for 24 hours. Causality: A 24-hour window ensures the system reaches true thermodynamic equilibrium, preventing false-positive readings from supersaturated states.
-
Validation Check: Visually inspect the vials. Undissolved solid must be present; if the solution is completely clear, the assay must be repeated with a higher mass of solid to ensure the saturation point is actually breached.
-
Separation & Quantification: Centrifuge at 10,000 x g for 15 minutes, filter the supernatant through a 0.22 µm PTFE membrane, and quantify the dissolved fraction via HPLC-UV against a standard calibration curve.
Protocol 2: Hepatocyte Metabolic Stability Assay
This protocol determines if the BCP core successfully provides steric shielding against phase I/II metabolism.
-
Cell Preparation: Thaw cryopreserved human hepatocytes and resuspend in Williams' Medium E. Validation Check: Perform a Trypan blue exclusion test. Cell viability must exceed 80% to guarantee that the metabolic enzymes (CYPs, UGTs) are active and competent.
-
Incubation: Dose the hepatocytes (
cells/mL) with 1 µM of the test compound in 96-well plates at 37°C under 5% . -
Quenching: At discrete time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The 3:1 ratio of cold organic solvent instantly denatures all proteins, halting enzymatic degradation at the exact second of extraction, locking the pharmacokinetic profile.
-
Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
) from the half-life of parent compound depletion.
References
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. American Chemical Society.[Link]
-
Propellane-free access to bicyclo[1.1.1]pentanes. National Institutes of Health (PMC).[Link]
-
Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ResearchGate.[Link]
Sources
Evaluating the Off-Target Effects of Bicyclo[1.1.1]pentane-Containing Drugs
Executive Summary: The "Escape from Flatland"
The incorporation of bicyclo[1.1.1]pentane (BCP) as a bioisostere for para-phenyl rings, tert-butyl groups, and internal alkynes has become a cornerstone strategy in modern medicinal chemistry.[1] By increasing the fraction of saturated carbon (
However, the transition from a planar, electron-rich aromatic system to a rigid, aliphatic cage alters the off-target liability profile significantly.[1] This guide objectively evaluates how BCP incorporation shifts promiscuity, focusing on hERG inhibition, CYP450 suppression, and kinome selectivity compared to classical aromatic scaffolds.[1]
Bioisosteric Profile: Phenyl vs. BCP
To understand off-target shifts, one must first quantify the physicochemical divergence.[1] BCP is not a "perfect" mimic; it is a functional mimic that trades electronic density for improved physicochemical properties.[1]
Table 1: Physicochemical Comparison (Phenyl vs. BCP)
| Feature | p-Phenylene (Parent) | Bicyclo[1.1.1]pentane (BCP) | Impact on Drug Properties |
| Geometry | Planar (2D) | Linear / Cage (3D) | "Escapes flatland"; increases solubility.[1][2] |
| Distance ( | ~2.8 Å | ~1.85 Å | BCP is significantly shorter; may require linker adjustment.[1] |
| Electronic Nature | Electron-rich ( | Electron-neutral / Aliphatic | Removes |
| Lipophilicity ( | Baseline | typically -1.0 to -2.0 units | Reduces non-specific hydrophobic binding.[1] |
| Metabolic Soft Spot | Aromatic hydroxylation | Bridgehead oxidation | Shifts metabolic map from CYP-mediated arene oxide to C-H abstraction.[1] |
Critical Insight: The reduction in LogP and removal of the
-cloud are the primary drivers for reduced off-target binding in BCP analogs.[1] However, the shorter vector length (1.85 Å vs 2.8 Å) is the primary cause of on-target potency loss if the binding pocket is deep.[1]
Comparative Off-Target Liability Analysis
A. hERG Inhibition (Cardiotoxicity)
High aromatic ring count is a known risk factor for hERG channel blockade, often driven by
-
Phenyl Performance: High risk in lipophilic compounds.[1]
-
BCP Performance: Superior.
-
Mechanism:[1] Replacing a phenyl ring with BCP removes the capacity for
-stacking within the hERG pore.[1] Furthermore, the accompanying reduction in LogP lowers the thermodynamic drive for the drug to partition into the lipid bilayer, a common entry path for hERG blockers.[1] -
Data Support: In the optimization of
-secretase inhibitors, Pfizer reported that BCP analogs significantly reduced hERG inhibition compared to their biaryl counterparts [1].[1]
-
B. Cytochrome P450 (CYP) Inhibition
Aromatic rings often bind to the heme iron or hydrophobic pockets of CYP enzymes (e.g., CYP3A4, CYP2D6), leading to drug-drug interactions (DDI).[1]
-
Phenyl Performance: Prone to Type II binding (nitrogen-containing heterocycles) or hydrophobic pocket occupancy.[1]
-
BCP Performance: Superior.
-
Mechanism:[1][3][4] The BCP cage is sterically bulky but lacks the planar hydrophobicity required for tight binding in many CYP active sites.[1]
-
Experimental Note: While inhibition decreases, metabolic stability usually increases.[1] However, researchers must monitor for a unique metabolite: BCP-OH (bridgehead hydroxylation), which can sometimes undergo further conjugation.[1]
-
C. Kinase/Receptor Selectivity (The Risk Zone)
This is where BCP incorporation carries the highest risk of failure.[1]
-
Phenyl Performance: Many inhibitors rely on specific
-cation or - interactions (e.g., gatekeeper residues in kinases).[1] -
BCP Performance: Variable/Risk.
-
Risk Factor:[1] If the parent phenyl ring engages in a critical
-stacking interaction for on-target potency, BCP substitution will abolish activity.[1] Conversely, if the phenyl ring causes off-target promiscuity via non-specific hydrophobic sticking, BCP will improve the selectivity profile.[1] -
Case Study: In mGluR1 antagonists, BCP replacement of a phenyl spacer maintained vector alignment but lost potency where aromaticity was essential for the binding mode [2].[1]
-
Decision Logic & Screening Workflow
The following diagram outlines the decision process for BCP incorporation, specifically tailored to mitigate off-target risks.
Figure 1: Decision Logic for BCP Bioisosteric Replacement. Note the critical checkpoint regarding Pi-Stacking interactions.
Experimental Protocols for Validation
To rigorously evaluate the BCP analog against its aromatic parent, the following protocols are recommended. These move beyond standard ADME to specific liability profiling.[1]
Protocol A: Comparative Microsomal Stability & Metabolite ID
Rationale: BCPs are generally stable but susceptible to specific bridgehead oxidation.[1] You must confirm the BCP ring remains intact or identify the specific BCP-OH metabolite.[1]
-
Preparation: Incubate test compound (1 µM) with human/rat liver microsomes (0.5 mg/mL protein) and NADPH regenerating system.[1]
-
Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-HRMS (High-Resolution Mass Spec).[1]
-
Data Interpretation:
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)
Rationale: To prove that BCP incorporation reduces "off-target" promiscuity across the proteome.[1]
-
Lysate Prep: Prepare proteomes from relevant cell lines (e.g., HEK293 or HepG2).[1]
-
Probe Labeling: Treat lysate with a broad-spectrum reactivity probe (e.g., Desthiobiotin-ATP for kinases or FP-Rhodamine for serine hydrolases).[1]
-
Competition:
-
Sample A: DMSO control.
-
Sample B: Parent Phenyl Drug (10 µM).[1]
-
Sample C: BCP Analog (10 µM).
-
-
Readout: Digest proteins, enrich for probe-labeled peptides, and analyze via LC-MS/MS (TMT labeling for quantification).
-
Result: Compare the number of "competed" proteins. A successful BCP optimization typically shows a cleaner selectivity window (fewer off-targets competed) due to the removal of non-specific hydrophobic binding.[1]
Detailed Mechanism: Metabolic Fate
Understanding how BCPs break down is vital for safety assessments.[1] Unlike phenyl rings which can form toxic epoxides, BCPs typically follow a safer oxidative path.[1]
Figure 2: Metabolic trajectory of BCP-containing drugs.[1] The dominant pathway is bridgehead hydroxylation, avoiding the formation of reactive arene oxides common with phenyl rings.
References
-
Stepan, A. F., et al. (2012).[1][3][5][6] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[1][2][3][7] Journal of Medicinal Chemistry, 55(7), 3414–3424.[1][2]
-
Pellicciari, R., et al. (1996).[1][8] Modulation of Glutamate Receptor Pathways in the Search for New Neuroprotective Agents.[1] Farmaco, 51, 19-25.[1] (Foundational work on BCP as a glutamate isostere)
-
Mykhailiuk, P. K. (2015).[1] Bicyclo[1.1.1]pentanes in Drug Discovery.[1][2][4][5][7][8][9][10][11][12] Org.[1][5][12] Biomol. Chem., 13, 3538-3545.[1]
-
Denisenko, A., & Mykhailiuk, P. K. (2018).[1] Saturated Bioisosteres of Benzene: Where to Go Now? Chemistry – A European Journal, 24(39), 9717–9725.[1] [1]
-
Barysevich, M. V., et al. (2020).[1] Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8517–8528.[1] [1]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 7. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. img01.pharmablock.com [img01.pharmablock.com]
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- 11. pnas.org [pnas.org]
- 12. img01.pharmablock.com [img01.pharmablock.com]
Safety Operating Guide
3-Cyclohexylbicyclo[1.1.1]pentan-1-amine proper disposal procedures
Senior Application Scientist Note: The following guide addresses the disposal of 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine , a specialized bioisostere used in medicinal chemistry. As a distinct CAS-registered building block without a dedicated EPA "P" or "U" listing, compliant disposal requires Characteristic Waste Determination under RCRA (40 CFR § 261). This protocol treats the substance as a Corrosive Organic Base with high aquatic toxicity potential due to the lipophilic cyclohexyl-BCP scaffold.
Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the physical state of your specific lot (free base vs. hydrochloride salt). The presence of the bicyclo[1.1.1]pentane (BCP) core enhances metabolic stability, meaning this compound will not degrade rapidly in environmental water systems, necessitating strict "Zero-Drain" protocols.
| Property | Specification / Hazard Logic |
| Chemical Structure | Bicyclo[1.1.1]pentane core with 1-amine and 3-cyclohexyl substituents. |
| Physical State | Free Base: Viscous liquid/oil (likely). HCl Salt: White crystalline solid. |
| Primary Hazard | Corrosive (Category 1B). Causes severe skin burns and eye damage.[1] |
| Secondary Hazard | Acute Toxicity. Harmful by ingestion/inhalation. |
| RCRA Classification | D002 (Corrosive) if pH |
| Incompatibility | Strong Oxidizers, Acids, Acid Chlorides. Reaction with acids is exothermic. |
Pre-Disposal Assessment (The "Stop" Check)
Do not proceed until you have characterized the waste stream.
-
Purity Check: Is the material pure, or is it in solution?
-
If in solution: The solvent (e.g., DCM, THF, Methanol) dictates the primary RCRA code (e.g., F002, F003, D001).
-
If pure solid/oil: It is a "Lab Pack" candidate.
-
-
Quantity Check:
- mg: Can often be neutralized in-process (see Section 4).
- mg: Must be segregated for off-site incineration.
Step-by-Step Disposal Workflow
Phase A: Segregation & Containerization
Goal: Prevent cross-reaction in the waste stream. Amines are notorious for reacting with waste acids to form heat (exotherm) or precipitating salts that clog waste drums.
-
Select Container:
-
Solids (HCl Salt): Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Liquids (Free Base): Use a glass bottle with a Teflon-lined cap or an HDPE bottle. Avoid standard polycarbonates which amines may degrade over time.
-
-
Labeling:
-
Affix a hazardous waste label immediately.
-
Mandatory Text: "Hazardous Waste - Organic Alkali - Toxic."
-
Constituents: List "3-Cyclohexylbicyclo[1.1.1]pentan-1-amine" explicitly. Do not use abbreviations like "BCP-Amine."
-
Phase B: Waste Stream Assignment
Directive: This compound must go to High-Temperature Incineration .
-
Why? The BCP cage is thermally stable. Standard wastewater treatment (biological digestion) may fail to break down the carbon cage, leading to environmental persistence. Incineration ensures complete destruction of the scaffold.
Phase C: Spill Contingency (Immediate Action)
-
Solid Spill: Sweep carefully to avoid dust generation. Place in a bag labeled "Solid Hazardous Waste."
-
Liquid Spill:
-
Cover with an inert absorbent (Vermiculite or Clay).
-
Do NOT use paper towels (rapid oxidation risk with concentrated amines).
-
Neutralize residue with a dilute weak acid (e.g., 5% Citric Acid), not strong mineral acids (HCl), to prevent violent splattering.
-
Operational Workflow Diagram
The following logic flow ensures RCRA compliance and safety during the decision-making process.
Caption: Decision tree for the safe segregation and packaging of BCP-amine derivatives, prioritizing incineration.
References & Regulatory Grounding[1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.
-
PubChem. (n.d.). Compound Summary: Bicyclo[1.1.1]pentan-1-amine (General Analogue Data). National Library of Medicine.
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org.
Sources
Personal protective equipment for handling 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine
This guide is structured as a high-level operational protocol for researchers and drug development scientists handling 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine . It prioritizes personnel safety, compound integrity, and regulatory compliance.
Executive Summary & Risk Profile
3-Cyclohexylbicyclo[1.1.1]pentan-1-amine (and its hydrochloride salts) represents a class of "strained" bicyclic amines often used as bioisosteres for anilines or tert-butyl groups in medicinal chemistry.
While valuable for improving metabolic stability and solubility, this compound presents specific hazards derived from its primary amine functionality and lipophilic cyclohexyl moiety .
-
Core Hazard: Corrosive/Irritant to skin and mucous membranes.[1][2]
-
Secondary Hazard: Hygroscopic and reactive with atmospheric CO₂ (forms carbamates).
-
Bio-availability: The cyclohexyl group increases lipophilicity, potentially enhancing skin absorption compared to smaller aliphatic amines.
Immediate Directive: Handle as a Corrosive and Moisture-Sensitive substance. All manipulations must occur within a controlled ventilation environment.
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. The following matrix details the required protection levels based on the specific operation.
| Protection Zone | Requirement | Technical Rationale |
| Hand Protection | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (extended cuff, >5 mil) or Neoprene | Primary amines can permeate standard latex. Double gloving provides a "breakthrough buffer" and allows immediate removal of the outer layer upon contamination. |
| Eye/Face | Chemical Splash Goggles (Face shield required for >1g handling) | Safety glasses do not seal against vapors or splashes. Amines can cause irreversible corneal clouding (glaucopsia). |
| Respiratory | Fume Hood (Mandatory) (Sash height <18 inches) | Volatile amine vapors are respiratory irritants. If hood use is impossible, a full-face respirator with ABEK (Ammonia/Amine) cartridges is required. |
| Body | Lab Coat (Cotton/Poly) (Chemical apron for liquid transfers) | Synthetic fabrics can melt onto skin if a fire occurs; cotton blends are preferred. |
Operational Handling Protocol
A. Storage & Stability[4][5]
-
Temperature: Store at 2–8°C .
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
-
Mechanism: Primary amines rapidly absorb atmospheric CO₂ to form solid carbamate salts, altering stoichiometry and purity.
-
Protocol: Parafilm is insufficient. Use electrical tape or heat-shrink bands over caps. If storing for >1 month, transfer to a desiccator or glovebox.
-
B. Weighing & Transfer (The "Closed Loop" Method)
To prevent exposure and degradation, avoid open-air weighing for prolonged periods.
-
Preparation: Tare a dry vial with a septum cap inside the fume hood.
-
Transfer:
-
If Solid (Salt form): Use a static-free spatula. Rapidly transfer and recap.
-
If Liquid/Oil (Free base): Use a glass syringe with a long needle. Pierce the septum of the source container (under inert gas) and transfer directly to the tared vial.
-
-
Neutralization: Wipe the outer surface of the source container with a dilute acetic acid wipe (or vinegar) to neutralize trace amine residues before returning to storage.
C. Reaction Setup
-
Solvent Compatibility: Avoid halogenated solvents (DCM, Chloroform) if the free amine is being stored for long periods, as slow alkylation can occur.
-
Quenching: When the reaction is complete, carefully quench with a dilute acidic buffer (e.g., NH₄Cl) to protonate the amine, rendering it non-volatile and water-soluble for extraction.
Emergency Response & Decontamination
Self-Validating Safety System: Before starting, locate the nearest eye wash station. Verify it was tested within the last 7 days.
| Incident | Immediate Action | Mechanistic Insight |
| Skin Contact | Flush for 15 minutes with soap and water.[3] Do not scrub. | Amines are basic; scrubbing drives the chemical deeper into the dermis. Water dilution is the only safe removal method. |
| Eye Exposure | Irrigate for >15 minutes . Hold eyelids open. | Alkaline burns are more dangerous than acid burns because they saponify fatty tissues, penetrating deeper into the eye. |
| Spill (Liquid) | Cover with vermiculite or sand . Neutralize with dilute citric acid. | Do not use paper towels initially; the high surface area can increase evaporation rate of volatile amines. |
Waste Disposal Strategy
Do not pour down the drain. Amines are toxic to aquatic life and can damage plumbing (corrosion).
-
Segregation: Collect in a dedicated "Basic Organic Waste" container.
-
Pre-Treatment (Recommended): If you have a dedicated waste stream for amines, adding a stoichiometric excess of dilute HCl converts the volatile amine into its non-volatile hydrochloride salt, significantly reducing the inhalation hazard for waste management personnel.
-
Labeling: Clearly mark the tag with "3-Cyclohexylbicyclo[1.1.1]pentan-1-amine – Corrosive/Basic."
Process Visualization (Workflow)
The following diagram illustrates the decision logic for handling this compound, ensuring safety barriers are active at every stage.
Caption: Operational workflow for handling 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine, differentiating between salt and free base forms to minimize exposure risks.
References
-
Sigma-Aldrich. 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride Product Information & Safety. Retrieved March 1, 2026. Link
-
TCI Chemicals. Bicyclo[1.1.1]pentan-1-amine Hydrochloride Safety Data Sheet (SDS). Retrieved March 1, 2026. Link
-
Combi-Blocks. Safety Data Sheet for Bicyclo[1.1.1]pentan-1-amine derivatives. Retrieved March 1, 2026. Link
-
American Chemical Society (ACS). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. J. Org. Chem. 2021. (Provides context on handling bicyclopentane amines). Link
-
Fisher Scientific. General Handling of Primary Aliphatic Amines SDS. Retrieved March 1, 2026. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
